MD-222
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
InChI |
InChI=1S/C48H47Cl2FN6O6/c49-29-16-19-34-36(25-29)54-46(63)48(34)39(32-12-8-13-35(50)40(32)51)41(56-47(48)22-4-2-5-23-47)44(61)53-30-17-14-28(15-18-30)42(59)52-24-6-1-3-9-27-10-7-11-31-33(27)26-57(45(31)62)37-20-21-38(58)55-43(37)60/h7-8,10-19,25,37,39,41,56H,1-6,9,20-24,26H2,(H,52,59)(H,53,61)(H,54,63)(H,55,58,60)/t37?,39-,41+,48+/m0/s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSNDVCODIMOFX-MPKOGUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H47Cl2FN6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
893.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of MD-222: A Technical Guide to a First-in-Class MDM2 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
MD-222 is a pioneering example of a Proteolysis-Targeting Chimera (PROTAC) designed to selectively induce the degradation of the E3 ubiquitin ligase, Mouse Double Minute 2 homolog (MDM2). As a key negative regulator of the p53 tumor suppressor, the targeted degradation of MDM2 by this compound presents a promising therapeutic strategy for cancers harboring wild-type p53. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals in the field of oncology.
Introduction to this compound: A Heterobifunctional Degrader
This compound is a heterobifunctional small molecule that operates on the principles of targeted protein degradation. It is composed of two key moieties connected by a chemical linker:
-
A high-affinity ligand for MDM2: This component is derived from the potent MDM2 inhibitor, MI-1061, which binds to the p53-binding pocket of MDM2.[1]
-
A ligand for an E3 ubiquitin ligase: this compound utilizes a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[2]
By simultaneously binding to both MDM2 and Cereblon, this compound forms a ternary complex, bringing the target protein (MDM2) into close proximity with the E3 ligase machinery. This induced proximity facilitates the transfer of ubiquitin molecules to MDM2, marking it for degradation by the 26S proteasome.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of action of this compound is the catalytic and selective degradation of the MDM2 protein. This process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound enters the cell and its respective ligands bind to MDM2 and the CRBN E3 ligase, forming a transient MDM2-MD-222-CRBN ternary complex.
-
Ubiquitination of MDM2: The formation of this complex positions MDM2 as a substrate for the CRBN E3 ligase, which then polyubiquitinates MDM2.
-
Proteasomal Degradation: The polyubiquitinated MDM2 is recognized and subsequently degraded by the 26S proteasome.
-
Release and Re-engagement: Following the degradation of MDM2, this compound is released and can engage in further catalytic cycles of MDM2 degradation.
This mechanism is distinct from traditional enzyme inhibition, as it leads to the complete removal of the target protein, potentially offering a more sustained and profound biological effect.
Downstream Signaling: p53 Pathway Activation
The degradation of MDM2 by this compound leads to the stabilization and activation of the p53 tumor suppressor protein.[2][3] In normal, unstressed cells, p53 levels are kept low through continuous ubiquitination by MDM2 and subsequent proteasomal degradation.[4][5] By eliminating MDM2, this compound disrupts this negative feedback loop, causing an accumulation of active p53 in the nucleus.
Activated p53 functions as a transcription factor, upregulating the expression of a suite of target genes involved in:
-
Cell Cycle Arrest: p53 induces the expression of genes like CDKN1A (encoding p21), which inhibits cyclin-dependent kinases (CDKs) to halt the cell cycle at the G1/S and G2/M checkpoints, allowing time for DNA repair.[6][7]
-
Apoptosis (Programmed Cell Death): p53 can initiate apoptosis by transcribing pro-apoptotic genes such as BAX, PUMA, and NOXA, which permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases.[1][7]
-
Senescence: Prolonged p53 activation can lead to a state of irreversible cell cycle arrest known as senescence.[6]
The net effect of p53 activation by this compound is the selective elimination of cancer cells that retain wild-type p53.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its more potent analog, MD-224, for comparative purposes.
| Compound | Target | Assay | Cell Line | IC50 (nM) | Reference |
| This compound | MDM2 | Cell Growth Inhibition | RS4;11 (p53 WT) | 5.5 | [2] |
| This compound | MDM2 | Cell Growth Inhibition | RS4;11/IRMI-2 (p53 mutant) | No effect | [2] |
| This compound | MDM2 | Cell Growth Inhibition | MDA-MB-231 (p53 mutant) | No effect | [2] |
| This compound | MDM2 | Cell Growth Inhibition | MDA-MB-468 (p53 mutant) | No effect | [2] |
| MD-224 | MDM2 | Cell Growth Inhibition | RS4;11 (p53 WT) | 1.5 | [4] |
| MD-224 | MDM2 | Cell Growth Inhibition | MOLM-13 (p53 WT) | 4.4 | [1] |
| MD-224 | MDM2 | Cell Growth Inhibition | MV4;11 (p53 WT) | 33.1 | [1] |
| MI-1061 | MDM2 | Binding Affinity (Ki) | - | 0.16 | [1] |
| MI-1061 | MDM2 | Cell Growth Inhibition | SJSA-1 (p53 WT) | 100 | [6][8] |
| MI-1061 | MDM2 | Cell Growth Inhibition | HCT-116 (p53 WT) | 250 | [6] |
| Compound | Cell Line | Concentration | Time | Effect | Reference |
| This compound | RS4;11 | 1-30 nM | 1-2 hours | Dose- and time-dependent decrease in MDM2 and increase in p53 levels. | [2] |
| This compound | RS4;11 | 30-100 nM | 6 hours | Increased expression of p53 target genes (MDM2, CDKN1A, PUMA). | [2] |
| MD-224 | RS4;11 | <1 nM | - | Rapid degradation of MDM2. | [4] |
| MD-224 | RS4;11 Xenograft | 25 mg/kg (i.v., every other day) | - | ~50% tumor regression. | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a representative method for assessing the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., RS4;11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for MDM2 and p53
This protocol outlines the steps to detect changes in MDM2 and p53 protein levels following this compound treatment.
-
Cell Lysis: Plate cells and treat with various concentrations of this compound for the desired time. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2 (e.g., 1:1000 dilution) and p53 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin, 1:5000) should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with HRP-conjugated secondary antibodies (e.g., anti-mouse or anti-rabbit IgG, 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
In Vivo Xenograft Tumor Model
This protocol is a general guideline for evaluating the in vivo efficacy of this compound.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 x 10^6 RS4;11 cells) in a mixture of medium and Matrigel into the flank of immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle solution.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.
Experimental and Developmental Workflow
The characterization and development of a PROTAC like this compound follows a structured workflow.
Conclusion
This compound exemplifies the potential of the PROTAC technology to target and eliminate disease-causing proteins. Its mechanism of action, centered on the degradation of MDM2 and the subsequent activation of the p53 tumor suppressor pathway, provides a powerful and selective approach for the treatment of cancers with wild-type p53. The detailed understanding of its molecular interactions, downstream effects, and the robust experimental methodologies for its evaluation are crucial for the continued development and clinical translation of this and other next-generation targeted protein degraders. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. A threshold mechanism mediates p53 cell fate decision between growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arxiv.org [arxiv.org]
- 4. Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy: advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Census and evaluation of p53 target genes - PMC [pmc.ncbi.nlm.nih.gov]
MD-222 PROTAC Degrader: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD-222 is a first-in-class, highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Murine Double Minute 2 (MDM2) oncoprotein. As a key negative regulator of the p53 tumor suppressor, MDM2 is a compelling target in oncology. This compound represents a novel therapeutic modality by not just inhibiting MDM2, but by co-opting the cell's natural protein disposal machinery to eliminate it. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols.
Core Concepts: PROTACs and the MDM2-p53 Axis
PROTACs are heterobifunctional molecules comprised of two distinct ligands connected by a linker. One ligand binds to a protein of interest (POI), in this case, MDM2, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. This compound utilizes the Cereblon (CRBN) E3 ligase for this purpose.
The MDM2-p53 signaling pathway is a critical checkpoint in cell cycle regulation and tumor suppression. MDM2 is an E3 ubiquitin ligase that targets the p53 tumor suppressor for proteasomal degradation, thereby keeping its levels low in healthy cells. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and allowing cancer cells to evade apoptosis and proliferate uncontrollably. By degrading MDM2, this compound aims to stabilize and activate p53, restoring its tumor-suppressive functions.
Mechanism of Action of this compound
This compound operates by forming a ternary complex between MDM2 and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to MDM2. Poly-ubiquitinated MDM2 is then recognized and degraded by the 26S proteasome. The degradation of MDM2 leads to the accumulation and activation of p53, which can then transcriptionally activate its target genes to induce cell cycle arrest and apoptosis in cancer cells.
An In-depth Technical Guide to the Discovery and Development of MD-222: A First-in-Class PROTAC MDM2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
MD-222 is a pioneering, highly potent, and selective small-molecule degrader of the Mouse double minute 2 homolog (MDM2) protein, developed through Proteolysis Targeting Chimera (PROTAC) technology. By inducing the degradation of MDM2, this compound effectively stabilizes and activates the tumor suppressor protein p53, leading to potent anti-proliferative effects in cancer cells harboring wild-type p53. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of targeted protein degradation.
Introduction: The Rationale for Targeting MDM2
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In a significant portion of human cancers, the function of wild-type p53 is abrogated through its interaction with the E3 ubiquitin ligase MDM2. MDM2 targets p53 for proteasomal degradation, thereby promoting tumor cell survival and proliferation.[1][2] The development of small molecules that inhibit the MDM2-p53 interaction has been a long-standing goal in cancer therapy.
PROTAC technology offers a novel and highly effective strategy to eliminate target proteins, such as MDM2, rather than merely inhibiting their function.[3] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound was designed as a PROTAC to specifically recruit the Cereblon (CRBN) E3 ligase to MDM2, leading to its degradation and the consequent activation of p53.[4]
Discovery and Design of this compound
The development of this compound stemmed from a rational design approach based on existing potent MDM2 inhibitors. The structure of this compound consists of three key components: a high-affinity ligand for MDM2, a ligand for the CRBN E3 ligase, and a flexible linker connecting the two. This design facilitates the formation of a ternary complex between MDM2, this compound, and CRBN, which is essential for inducing the degradation of MDM2.[4]
A related and more extensively studied compound, MD-224, was developed through structural modifications of this compound.[5][6] Both compounds share a similar mechanism of action, with MD-224 demonstrating enhanced potency in some studies.
A noteworthy discovery during the development process was that simple structural modifications to the this compound scaffold could convert the molecule from a PROTAC degrader into a "molecular glue." This molecular glue, exemplified by MG-277, induces the degradation of a different protein, the translation termination factor GSPT1, through a distinct mechanism, highlighting the subtlety and potential for unexpected outcomes in PROTAC design.[7][8]
Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to induce the selective degradation of MDM2. This process leads to the accumulation and activation of p53, which in turn transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21 and the pro-apoptotic protein PUMA, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4][9]
Signaling Pathway Diagram:
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from preclinical studies.
Table 1: In Vitro Efficacy of this compound and Comparators
| Compound | Cell Line | Assay Type | IC50 (nM) | DC50 (nM) | Reference(s) |
| This compound | RS4;11 | Cell Viability (4 days) | 5.5 | - | [9] |
| MD-224 | RS4;11 | Cell Viability | 1.5 | <1 | [3][5][10] |
| MI-1061 (MDM2 inhibitor) | RS4;11 | Cell Viability | - | - | [5] |
| MG-277 (Molecular Glue) | RS4;11 | Cell Viability | Potent (p53-independent) | - | [7][8] |
Table 2: Effects of this compound and MD-224 on MDM2 Degradation and p53 Activation
| Compound | Cell Line | Treatment | Effect on MDM2 Levels | Effect on p53 Levels | Reference(s) |
| This compound | RS4;11 | 1-30 nM (1-2 hours) | Dose-dependent decrease | Dose-dependent increase | [9] |
| MD-224 | RS4;11 | 1-30 nM (2 hours) | Dose-dependent decrease | Dose-dependent increase | [11] |
| This compound | MV4;11 | Not specified | Potent depletion | Potent accumulation | [4] |
| MD-224 | MV4;11 | Not specified | Potent depletion | Potent accumulation | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of this compound.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results. The primary literature describes the general synthetic strategy which involves the coupling of an MDM2 ligand, a linker, and a CRBN ligand. For detailed synthetic procedures, it is recommended to consult the supplementary information of the primary research articles by Yang et al. (2019) and Li et al. (2019) in the Journal of Medicinal Chemistry.[4][5][7]
General Synthetic Workflow Diagram:
Caption: General synthetic workflow for this compound.
Cell Culture
-
Cell Lines: RS4;11 (human B-cell precursor leukemia, wild-type p53), MV4;11 (human acute myeloid leukemia, wild-type p53), MDA-MB-231 (human breast adenocarcinoma, mutant p53), and MDA-MB-468 (human breast adenocarcinoma, mutant p53) cell lines were utilized.[4][9]
-
Culture Conditions: Cells were cultured in RPMI-1640 or IMDM medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[12]
Western Blot Analysis
This protocol was used to assess the levels of MDM2 and p53 proteins following treatment with this compound.
Experimental Workflow Diagram:
Caption: Western Blot experimental workflow.
-
Cell Treatment and Lysis: Cells were treated with specified concentrations of this compound for the indicated times. After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH). After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
Cell viability was assessed to determine the anti-proliferative effects of this compound.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound or control compounds for 4 days.[9]
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
In Vivo Xenograft Studies
The in vivo efficacy of this compound was evaluated in a leukemia xenograft model.
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or NSG mice) were used.[12]
-
Tumor Implantation: RS4;11 cells (5-10 x 10^6 cells per mouse) were injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. This compound was administered via a suitable route (e.g., intraperitoneal or oral) at specified doses and schedules.
-
Tumor Growth Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Body weight was also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues were collected for pharmacodynamic analysis, such as Western blotting, to assess MDM2 degradation and p53 activation.
Pharmacokinetic Analysis
Pharmacokinetic studies were conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Animal Model: Typically, mice or rats are used for initial pharmacokinetic studies.
-
Dosing: A single dose of this compound was administered via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Blood samples were collected at various time points post-dosing.
-
Sample Analysis: The concentration of this compound in plasma was determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), were calculated using non-compartmental analysis.
Future Directions
The discovery of this compound and the more potent analog MD-224 has provided a strong proof-of-concept for the therapeutic potential of MDM2 degradation in cancers with wild-type p53. Further development of these compounds will involve:
-
Optimization of Pharmacokinetic Properties: Improving oral bioavailability and metabolic stability to enhance in vivo efficacy and facilitate clinical translation.
-
Combination Therapies: Investigating the synergistic effects of MDM2 degraders with other anti-cancer agents, such as chemotherapy or targeted therapies.
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to MDM2 degrader therapy.
-
Clinical Trials: Advancing lead candidates into clinical trials to evaluate their safety and efficacy in cancer patients.
The cautionary tale of the conversion of this compound into a molecular glue also underscores the importance of thorough mechanistic characterization during the development of PROTACs.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. As a first-in-class PROTAC MDM2 degrader, it has demonstrated potent and selective anti-cancer activity in preclinical models. The detailed technical information provided in this guide serves as a valuable resource for researchers and drug development professionals working to advance this promising therapeutic strategy for the treatment of cancer. Further investigation and optimization of MDM2 degraders hold the potential to deliver a new class of effective therapies for patients with p53 wild-type tumors.
References
- 1. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 3. MD-224 | MDM2 PROTAC | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Generation of Pediatric Leukemia Xenograft Models in NSG-B2m Mice: Comparison with NOD/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Structural Features of MD-222
This guide provides a comprehensive overview of the structural and functional characteristics of MD-222, a first-in-class, highly potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Mouse Double Minute 2 (MDM2) protein. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeted protein degradation.
Core Structural Features
This compound is a heterobifunctional molecule meticulously designed to simultaneously engage both the MDM2 protein and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This dual engagement facilitates the ubiquitination and subsequent proteasomal degradation of MDM2, a key negative regulator of the p53 tumor suppressor. The fundamental structure of this compound comprises three key components: a ligand that binds to MDM2, a ligand that recruits the Cereblon E3 ligase, and a flexible linker that optimally positions the two proteins for effective ubiquitination.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₈H₄₇Cl₂FN₆O₆ |
| Molecular Weight | 893.83 g/mol |
| CAS Number | 2136246-72-3 |
A visual representation of the this compound chemical structure is provided below.
Mechanism of Action: The MDM2-p53 Signaling Pathway
This compound exerts its anti-cancer effects by hijacking the ubiquitin-proteasome system to eliminate MDM2. In normal cells, MDM2 tightly controls the levels and activity of the p53 tumor suppressor protein. MDM2 binds to p53, promoting its ubiquitination and subsequent degradation. By degrading MDM2, this compound disrupts this interaction, leading to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells that retain wild-type p53.
The signaling cascade initiated by this compound is depicted in the following diagram.
Quantitative Biological Activity
The potency of this compound has been evaluated in various cancer cell lines, demonstrating significant efficacy in those with wild-type p53. The half-maximal inhibitory concentration (IC₅₀) values for cell growth are summarized below.
| Cell Line | Cancer Type | p53 Status | IC₅₀ (nM) | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | 5.5 | |
| MV4;11 | Acute Myeloid Leukemia | Wild-Type | - | - |
| RS4;11/IRMI-2 | Acute Lymphoblastic Leukemia | Mutated | No effect | |
| MDA-MB-231 | Breast Cancer | Mutated | > 10 | |
| MDA-MB-468 | Breast Cancer | Mutated | > 10 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process that couples the MDM2 inhibitor moiety with the Cereblon ligand via a linker. A generalized synthetic workflow is presented below. The detailed, step-by-step protocol with specific reagents, reaction conditions, and purification methods can be found in the supplementary information of the primary literature.
Characterization of this compound
The structural integrity and purity of the synthesized this compound are confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: To confirm the proton environment of the molecule, matching the expected chemical shifts, multiplicities, and integration values.
-
Mass Spectrometry (LC-MS): To verify the molecular weight of the final compound. The expected mass-to-charge ratio (m/z) for [M+H]⁺ would be approximately 894.83.
Western Blot Analysis of MDM2 and p53 Levels
This protocol is used to quantify the cellular levels of MDM2 and p53 proteins following treatment with this compound.
-
Cell Culture and Treatment: Cancer cell lines (e.g., RS4;11) are cultured to approximately 80% confluency. The cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) assay or a similar method to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The levels of MDM2 and p53 are normalized to the loading control to determine the relative changes in protein expression.
early-stage research on MD-222
An In-depth Technical Guide on the Early-Stage Research of BLU-222, a Selective CDK2 Inhibitor
Introduction
This technical guide provides a comprehensive overview of the early-stage research on BLU-222, an investigational, orally bioavailable, and highly selective inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, and its aberrant activation is implicated in the pathogenesis of various cancers, particularly those with amplification or overexpression of Cyclin E1 (CCNE1). BLU-222 is being developed as a potential treatment for such CDK2-dependent cancers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of preclinical and early clinical data, experimental methodologies, and the underlying mechanism of action of BLU-222.
A separate molecule, designated MD-222, has been identified as a potent PROTAC (PROteolysis TArgeting Chimera) degrader of MDM2. To avoid confusion, a brief section summarizing the preclinical data for this compound is included at the end of this guide.
BLU-222 is a selective inhibitor of CDK2, a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle.[1][2][3] In complex with its regulatory partner, Cyclin E, CDK2 phosphorylates key substrates, including the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA replication.[4][5] In several cancer types, amplification or overexpression of the CCNE1 gene leads to hyperactivation of the Cyclin E/CDK2 complex, driving uncontrolled cell proliferation.[4][6] BLU-222 is designed to specifically target this dependency.
Mechanism of Action
BLU-222 is an ATP-competitive inhibitor of CDK2.[4] By binding to the ATP-binding pocket of CDK2, it prevents the phosphorylation of key substrates, including Rb at threonine 821 (T821) and serines 807/811.[1][7] This inhibition leads to the maintenance of Rb in its active, hypophosphorylated state, where it remains bound to E2F transcription factors. Consequently, the transcription of genes required for S-phase entry is repressed, leading to a G1 cell cycle arrest and inhibition of tumor cell proliferation.[4][8]
Signaling Pathway Diagram
References
- 1. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of BLU-222: An oral, potent, and highly selective inhibitor of CDK2 for the treatment of solid tumors comprising HR+/HER2-negative breast cancer and CCNE1-aberrant cancers - American Chemical Society [acs.digitellinc.com]
- 4. blueprintmedicines.com [blueprintmedicines.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blueprintmedicines.com [blueprintmedicines.com]
Methodological & Application
Application Notes and Protocols for MD-222 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD-222 is a potent and selective first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of the E3 ubiquitin ligase MDM2.[1] By inducing the degradation of MDM2, this compound leads to the stabilization and accumulation of the tumor suppressor protein p53.[1][2] This activation of the p53 pathway can trigger cell cycle arrest and apoptosis in cancer cells harboring wild-type p53, making this compound a promising therapeutic agent for various cancers.[1] These application notes provide detailed protocols for the treatment of cell cultures with this compound and subsequent analysis of its biological effects.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to MDM2 and an E3 ubiquitin ligase, such as Cereblon. This proximity induces the ubiquitination and subsequent proteasomal degradation of MDM2. The resulting decrease in MDM2 levels allows for the accumulation of p53, which can then transactivate its target genes, leading to anti-proliferative effects.
References
Application Notes and Protocols for the Use of MD-222/MD-224 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD-222 and its more potent analogue, MD-224, are first-in-class, highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) degraders of the Murine Double Minute 2 (MDM2) protein.[1][2] These molecules are designed for the targeted degradation of MDM2, a primary endogenous inhibitor of the p53 tumor suppressor.[1] By inducing the degradation of MDM2, this compound and MD-224 lead to the activation of wild-type p53, which in turn inhibits cell growth in cancer cell lines harboring wild-type p53.[1][2] Preclinical studies have demonstrated that this class of PROTACs can achieve complete and durable tumor regression in xenograft models, highlighting their therapeutic potential in oncology.[1][3][4][5] This document provides detailed application notes and protocols for the use of this compound/MD-224 in xenograft models based on published preclinical data.
Mechanism of Action: MDM2 Degradation and p53 Activation
This compound and MD-224 are heterobifunctional molecules that simultaneously bind to the MDM2 protein and an E3 ubiquitin ligase, such as Cereblon (CRBN). This binding event forms a ternary complex, which facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome. The degradation of MDM2 leads to the accumulation and activation of p53, which can then induce cell cycle arrest, apoptosis, and ultimately, tumor growth inhibition. This mechanism is particularly effective in tumors with wild-type p53.[1]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of MD-224 as reported in preclinical studies.
Table 1: In Vitro Cell Growth Inhibition of MD-224 in Acute Leukemia Cell Lines
| Cell Line | p53 Status | MD-224 IC₅₀ (nM) |
| RS4;11 | Wild-Type | 1.5 |
| MV4;11 | Wild-Type | 4.4 |
| MOLM-13 | Wild-Type | 33.1 |
| KOPN-8 | Wild-Type | 13.2 |
| NALM-6 | Wild-Type | 21.5 |
| Kasumi-1 | Mutated | >10,000 |
| KG-1 | Mutated | >10,000 |
Data sourced from "Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression".[1]
Table 2: In Vivo Efficacy of MD-224 in RS4;11 Xenograft Model
| Treatment Group | Dose and Schedule | Outcome |
| Vehicle Control | N/A | Progressive tumor growth |
| MI-1061 (MDM2 Inhibitor) | 100 mg/kg, oral, daily | Tumor growth inhibition, but not complete regression |
| MD-224 | 25 mg/kg, IV, daily for 2 weeks, then twice weekly for 2 weeks | Complete and durable tumor regression |
| MD-224 | 50 mg/kg, IV, every other day for 4 weeks | Complete and durable tumor regression |
Data interpreted from the findings in "Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression".[1]
Experimental Protocols
Protocol 1: Establishment of Human Leukemia Xenograft Model (RS4;11)
Materials:
-
RS4;11 human leukemia cell line
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS (Phosphate Buffered Saline)
-
RPMI-1640 medium with 10% FBS
-
Syringes (1 mL) and needles (27-gauge)
Procedure:
-
Culture RS4;11 cells in RPMI-1640 medium supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO₂.
-
Harvest cells during the logarithmic growth phase. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with sterile PBS and centrifuge again.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Initiate treatment when tumors reach a palpable size (e.g., 100-200 mm³).
Protocol 2: In Vivo Efficacy Study of MD-224 in RS4;11 Xenograft Model
Materials:
-
Established RS4;11 tumor-bearing mice
-
MD-224
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water)
-
Calipers for tumor measurement
-
Analytical balance
Procedure:
-
Randomize the tumor-bearing mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the MD-224 formulation for intravenous (IV) administration. A suggested vehicle is a mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. Ensure the final solution is clear and sterile-filtered.
-
Administer MD-224 intravenously at the desired dose and schedule (e.g., 25 mg/kg daily or 50 mg/kg every other day). The control group should receive the vehicle solution.[1]
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Continue the treatment for the specified duration (e.g., 4 weeks).
-
After the treatment period, continue to monitor the mice for tumor regrowth to assess the durability of the response.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for MDM2 and p53 levels).
Protocol 3: Pharmacodynamic Analysis of MDM2 Degradation in Xenograft Tumors
Materials:
-
Tumor-bearing mice treated with MD-224 or vehicle
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against MDM2, p53, p21, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
At specified time points after a single dose or at the end of the efficacy study, euthanize the mice and excise the tumors.
-
Homogenize the tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting with antibodies against MDM2, p53, p21, and GAPDH. A single dose of 25 mg/kg MD-224 has been shown to effectively induce MDM2 degradation and p53 activation in RS4;11 xenograft tumors.[1]
-
Analyze the resulting blots to quantify the levels of protein expression relative to the vehicle-treated control group.
Experimental Workflow Visualization
References
- 1. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Generation of Pediatric Leukemia Xenograft Models in NSG-B2m Mice: Comparison with NOD/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MD-222: A First-in-Class PROTAC Degrader of MDM2 for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
MD-222 is a first-in-class, highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Murine Double Minute 2 (MDM2) protein. As a heterobifunctional molecule, this compound links a ligand for the E3 ubiquitin ligase Cereblon (CRBN) to a high-affinity MDM2 inhibitor. This dual-binding mechanism facilitates the recruitment of MDM2 to the CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of MDM2. The degradation of MDM2, a primary negative regulator of the p53 tumor suppressor, results in the stabilization and activation of p53, thereby restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in in vitro and in vivo research settings.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the in vitro efficacy of this compound in various cancer cell lines.
| Cell Line | Cancer Type | p53 Status | In Vitro Efficacy Metric | Value | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | IC50 (Cell Growth Inhibition, 4 days) | 5.5 nM | [1] |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | MDM2 Protein Reduction | Effective at 1-30 nM (1-2 hours) | [1] |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | p53 Protein Accumulation | Effective at 1-30 nM (1-2 hours) | [1] |
| MV4;11 | Acute Myeloid Leukemia | Wild-Type | MDM2 Protein Reduction | Potent and Effective | [2] |
| MV4;11 | Acute Myeloid Leukemia | Wild-Type | p53 Protein Accumulation | Potent and Effective | [2] |
| RS4;11/IRMI-2 | - | Mutated | Cell Growth Inhibition | No effect | [1] |
| MDA-MB-231 | Breast Cancer | Mutated | Cell Growth Inhibition | No effect | [1] |
| MDA-MB-468 | Breast Cancer | Mutated | Cell Growth Inhibition | No effect | [1] |
Signaling Pathway and Mechanism of Action
MDM2-p53 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by MDM2, which acts as an E3 ubiquitin ligase to target p53 for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53 function.
This compound Mechanism of Action (PROTAC)
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target and eliminate the MDM2 protein.
Experimental Protocols
In Vitro MDM2 Degradation Assay
Objective: To determine the concentration-dependent effect of this compound on MDM2 protein levels in a cancer cell line with wild-type p53 (e.g., RS4;11).
Materials:
-
This compound (stock solution in DMSO)
-
RS4;11 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-MDM2, anti-p53, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed RS4;11 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 2, 4, 8, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, centrifuge the plate, aspirate the medium, and wash the cells with cold PBS. Lyse the cells by adding 50 µL of lysis buffer to each well and incubating on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against MDM2, p53, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the MDM2 and p53 levels to the loading control. Plot the percentage of MDM2 degradation and p53 accumulation against the this compound concentration to determine the DC50 (concentration for 50% degradation) and EC50 (concentration for 50% maximal effect), respectively.
In Vivo Xenograft Tumor Model Protocol
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model using a human cancer cell line (e.g., RS4;11).
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
Materials:
-
RS4;11 cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline for intraperitoneal or oral administration; appropriate vehicle for intravenous administration)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation:
-
Harvest RS4;11 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Dosing:
-
Suggested Starting Dose: Based on the data for MD-224, a starting dose of 25 mg/kg for this compound can be explored.
-
Administration Route: Intravenous (IV) administration has been shown to be effective for the related compound MD-224.[3] Intraperitoneal (IP) or oral (PO) routes can also be investigated, but may require different formulations and dosage adjustments.
-
Dosing Schedule: A schedule of every other day or twice a week can be a starting point, with adjustments based on tolerability and efficacy.
-
The control group should receive the vehicle solution following the same schedule.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blotting for MDM2 and p53 levels).
-
Experimental Workflow for In Vivo Xenograft Study
Conclusion
This compound represents a promising therapeutic strategy for cancers dependent on the MDM2-p53 axis. The provided protocols offer a framework for the in vitro and in vivo evaluation of this compound. It is crucial to note that the in vivo dosage and schedule for this compound have not been definitively established in publicly available literature, and therefore, the recommendations provided are based on data from a closely related compound and should be used as a starting point for rigorous dose-finding and toxicology studies. Careful monitoring of efficacy and toxicity is essential for the successful preclinical development of this compound.
References
Application Notes and Protocols for MD-222 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD-222 is a first-in-class, highly potent Proteolysis Targeting Chimera (PROTAC) that specifically targets the MDM2 protein for degradation.[1][2] As a heterobifunctional molecule, this compound links an MDM2-binding moiety to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of MDM2, leading to the stabilization and activation of the tumor suppressor protein p53.[1][2] Consequently, this compound has shown significant anti-proliferative effects in cancer cell lines with wild-type p53, particularly in hematological malignancies like acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[2]
These application notes provide detailed protocols for in vitro and in vivo efficacy studies of this compound, designed to guide researchers in the preclinical evaluation of this promising anti-cancer agent.
Mechanism of Action: this compound Signaling Pathway
This compound operates through a novel mechanism of induced protein degradation. The workflow begins with this compound simultaneously binding to both MDM2 and the E3 ubiquitin ligase Cereblon. This proximity induces the transfer of ubiquitin molecules to MDM2, marking it for destruction by the proteasome. The degradation of MDM2, a primary negative regulator of p53, leads to the accumulation and activation of p53. Activated p53 can then transcriptionally activate its target genes, resulting in cell cycle arrest and apoptosis in cancer cells.
References
Application Notes and Protocols for MD-222, a PROTAC MDM2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD-222 is a first-in-class, highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Murine Double Minute 2 (MDM2) protein. As a key negative regulator of the p53 tumor suppressor, MDM2 is a compelling target in oncology. This compound is a heterobifunctional molecule that consists of a ligand that binds to MDM2 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of MDM2, leading to the stabilization and activation of p53.[1][2] These application notes provide detailed information on the solubility of this compound and protocols for its use in in vitro experiments.
Data Presentation
Solubility of this compound
The solubility of this compound is a critical factor for its effective use in various experimental settings. Below is a summary of its solubility in common laboratory solvents.
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (223.76 mM) | Ultrasonic treatment may be required. Use of hygroscopic DMSO can impact solubility; it is recommended to use a fresh, unopened vial.[1] |
| In vivo Formulation | 5 mg/mL (5.59 mM) | A suspended solution can be prepared in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Ultrasonic treatment may be necessary to aid dissolution. This formulation is suitable for oral and intraperitoneal injections.[1] |
Note: For in vivo experiments, it is recommended to prepare the formulation fresh on the day of use.[1]
Experimental Protocols
In Vitro Cell-Based Assays
1. Protocol for Assessing MDM2 Degradation by Western Blot
This protocol describes the use of Western blotting to detect the degradation of MDM2 in cancer cell lines treated with this compound.
Materials:
-
This compound
-
Cancer cell lines with wild-type p53 (e.g., RS4;11, MV4;11)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MDM2, anti-p53, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 1, 2, 4, 6 hours). Effective degradation of MDM2 has been observed with concentrations as low as 1-30 nM for 1-2 hours.[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the MDM2 and p53 levels to the loading control. A decrease in MDM2 levels and a corresponding increase in p53 levels are expected upon this compound treatment.[2]
2. Protocol for Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
This compound
-
Cancer cell lines (with wild-type and mutated/deleted p53 for specificity assessment)
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
This compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value of this compound. This compound has been shown to potently inhibit the growth of cell lines with wild-type p53, while having minimal effect on those with mutated or deleted p53.[2]
Mandatory Visualization
Caption: this compound mechanism of action in the MDM2-p53 signaling pathway.
Caption: General experimental workflow for in vitro studies with this compound.
References
Application Notes and Protocols for Measuring p53 Activation by MD-222
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome."[1] Its activation can lead to cell cycle arrest, apoptosis, or DNA repair in response to cellular stress.[1] A key negative regulator of p53 is the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2), which targets p53 for proteasomal degradation.[1][2] In many cancers with wild-type p53, the function of p53 is suppressed by the overexpression of MDM2.[3][4] Therefore, inhibiting the MDM2-p53 interaction is a promising therapeutic strategy for reactivating p53 and suppressing tumor growth.[3][4]
MD-222 is a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to degrade MDM2.[5][6] It consists of a ligand that binds to MDM2 and another that recruits the Cereblon (CRBN) E3 ligase, leading to the ubiquitination and subsequent degradation of MDM2 by the proteasome.[5][6] This degradation of MDM2 results in the stabilization and accumulation of p53, thereby activating its downstream signaling pathways.[5][6]
These application notes provide detailed protocols for measuring the activation of p53 by this compound, focusing on techniques to quantify MDM2 degradation, p53 accumulation, and the induction of p53 target genes.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound and its more potent analog, MD-224, in human cancer cell lines.
Table 1: In Vitro Activity of this compound and MD-224 in RS4;11 Acute Lymphoblastic Leukemia Cells
| Compound | MDM2 Degradation (DC₅₀) | p53 Accumulation (EC₅₀) | Cell Growth Inhibition (IC₅₀) |
| This compound | ~1-3 nM (estimated) | ~1-3 nM (estimated) | 5.5 nM[6] |
| MD-224 | <1 nM[3][4][7] | <1 nM (estimated) | 1.5 nM[3][7] |
Note: DC₅₀ and EC₅₀ values for MDM2 degradation and p53 accumulation are estimated from Western blot analysis where significant effects are observed at these concentrations.[3]
Table 2: Induction of p53 Target Gene Expression by this compound and MD-224 in RS4;11 Cells
| Compound (Concentration) | Fold Induction of MDM2 mRNA | Fold Induction of CDKN1A (p21) mRNA | Fold Induction of PUMA mRNA |
| This compound (30 nM) | ~4.5 | ~6.0 | ~3.5 |
| MD-224 (30 nM) | ~6.0 | ~7.5 | ~5.0 |
Data is approximated from published qRT-PCR results after 6 hours of treatment.[7]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound induces the degradation of MDM2, leading to p53 activation.
Experimental Workflow for Measuring p53 Activation
Caption: Workflow for analyzing p53 activation by this compound.
Experimental Protocols
Western Blot for MDM2 and p53 Levels
This protocol is used to determine the protein levels of MDM2 and p53 in cells treated with this compound.
Materials:
-
Cancer cell line with wild-type p53 (e.g., RS4;11, MV4;11)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MDM2, anti-p53, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for different time points (e.g., 1, 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (GAPDH).
Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction
This protocol is used to assess the disruption of the p53-MDM2 interaction by this compound.
Materials:
-
Treated cell lysates from the Western blot protocol
-
Primary antibody for immunoprecipitation (e.g., anti-p53 or anti-MDM2)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blot detection (anti-p53 and anti-MDM2)
Procedure:
-
Pre-clearing Lysates: Pre-clear the cell lysates by incubating with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Bead Binding: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting as described in Protocol 1, probing for both p53 and MDM2. A decrease in the co-immunoprecipitated protein indicates disruption of the interaction.
Quantitative Real-Time PCR (qRT-PCR) for p53 Target Genes
This protocol is used to measure the mRNA expression levels of p53 target genes, such as CDKN1A (p21) and PUMA.
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (CDKN1A, PUMA) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and untreated cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Set up the qPCR reactions with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the untreated control.
p53 Luciferase Reporter Assay
This protocol measures the transcriptional activity of p53.
Materials:
-
Cancer cell line stably or transiently transfected with a p53-responsive luciferase reporter plasmid
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the reporter cell line in a multi-well plate. Treat the cells with a range of this compound concentrations.
-
Cell Lysis: After the desired treatment time, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysates.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. An increase in luciferase activity indicates activation of p53 transcriptional activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of MD-224 as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MD-222 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MD-222 is a first-in-class, highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Mouse Double Minute 2 (MDM2) protein. As a PROTAC, this compound functions by hijacking the cell's natural protein disposal system. It consists of a ligand that binds to MDM2 and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This proximity induces the ubiquitination and subsequent proteasomal degradation of MDM2.[1][2]
The degradation of MDM2 leads to the stabilization and activation of the tumor suppressor protein p53.[2] In cancer cells with wild-type p53, this activation can trigger cell cycle arrest, apoptosis, and senescence, thereby inhibiting tumor growth. Given that MDM2 is frequently overexpressed in various human cancers, leading to p53 inactivation, targeting MDM2 with a degrader like this compound presents a promising therapeutic strategy.[1]
While MDM2 inhibitors have shown promise, combination therapies are emerging as a critical approach to enhance efficacy, overcome resistance, and broaden the therapeutic window. This document provides an overview of the rationale and preclinical data for combining this compound with other cancer therapies, along with detailed protocols for key experimental assays.
Rationale for Combination Therapies
Combining this compound with other anticancer agents is based on the principle of synergistic or additive effects, targeting multiple oncogenic pathways simultaneously. Key combination strategies include:
-
Chemotherapy: Conventional chemotherapeutic agents, such as platinum-based drugs (e.g., carboplatin) and topoisomerase inhibitors (e.g., doxorubicin), induce DNA damage, which in turn activates p53. Combining these agents with this compound, which stabilizes p53 by degrading its negative regulator MDM2, is expected to potentiate the p53-mediated apoptotic response to DNA damage.
-
BCL-2 Family Inhibitors: A common mechanism of resistance to MDM2 inhibitors involves the upregulation of anti-apoptotic BCL-2 family proteins.[3] Combining this compound with BCL-2 inhibitors like venetoclax can overcome this resistance by simultaneously promoting p53-mediated apoptosis and directly inhibiting the anti-apoptotic machinery.[4][5]
-
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in DNA damage repair pathways. Preclinical studies with other MDM2 inhibitors have shown synergistic effects when combined with PARP inhibitors in p53 wild-type tumors.[6][7] The proposed mechanism involves p53-mediated downregulation of DNA repair genes, sensitizing cancer cells to PARP inhibition.
-
Immune Checkpoint Inhibitors: Emerging evidence suggests that MDM2 inhibition can enhance anti-tumor immunity.[8] Activation of p53 can lead to the upregulation of molecules that promote immune recognition and T-cell infiltration into the tumor microenvironment. Combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) may therefore lead to a more robust and durable anti-tumor immune response.[9]
Preclinical Data for MDM2 Inhibitor Combination Therapies
While specific quantitative data for this compound in combination therapies are limited in publicly available literature, preclinical studies on other MDM2 inhibitors provide a strong rationale and expected outcomes. The following tables summarize representative data from studies combining MDM2 inhibitors with other cancer therapies.
Table 1: In Vitro Synergistic Effects of MDM2 Inhibitors in Combination with Other Agents
| Cancer Type | MDM2 Inhibitor | Combination Agent | Cell Line(s) | Key Finding(s) | Reference(s) |
| Rhabdomyosarcoma (p53 WT) | Siremadlin | Olaparib (PARP Inhibitor) | RH30, RMS-13 | Synergistic reduction in cell viability and induction of apoptosis. | [6][7] |
| Acute Myeloid Leukemia | Idasanutlin | Venetoclax (BCL-2 Inhibitor) | MOLM-13 | Synergistic induction of apoptosis. | [5] |
| Breast Cancer | Nutlin-3a | Doxorubicin (Chemotherapy) | MCF-7 | Enhanced cytotoxicity and apoptosis. | [10] |
| Melanoma | RG7112 | Anti-PD-1 Antibody | B16.F10 (in co-culture) | Increased T-cell mediated tumor cell killing. | [8] |
Table 2: In Vivo Efficacy of MDM2 Inhibitor Combinations in Xenograft Models
| Cancer Type | MDM2 Inhibitor | Combination Agent | Animal Model | Key Finding(s) | Reference(s) |
| Rhabdomyosarcoma (p53 WT) | Siremadlin | Olaparib (PARP Inhibitor) | Orthotopic xenograft | Significant reduction in tumor growth and increased overall survival compared to single agents. | [6][7] |
| Glioblastoma | Nutlin-3a | Temozolomide (Chemotherapy) | Intracranial xenograft | Significant increase in survival compared to single agents. | [11][12] |
| Melanoma | RG7112 | Anti-PD-1 Antibody | Syngeneic mouse model | Improved survival of melanoma-bearing mice. | [8] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways and experimental workflows relevant to the use of this compound in combination therapies.
Caption: Mechanism of action of this compound leading to p53 activation.
Caption: General experimental workflow for evaluating this compound combination therapies.
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is used to assess the cytotoxic effects of this compound in combination with another therapeutic agent on cancer cell lines.
Materials:
-
Cancer cell line of interest (p53 wild-type recommended)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Combination agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the combination agent, both alone and in combination at a fixed ratio.
-
Remove the medium from the wells and add 100 µL of medium containing the single agents or the combination. Include vehicle-only control wells.
-
Incubate the plate for 48-72 hours.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13] Then, add 100 µL of solubilization solution and incubate overnight at 37°C in a humidified chamber.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[14]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Combination Index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[4]
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following treatment with this compound and a combination agent.[15]
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Combination agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, the combination agent, or the combination at predetermined concentrations for 24-48 hours. Include an untreated control.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[15]
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of key proteins in the p53 pathway, such as MDM2, p53, and p21.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MDM2, anti-p53, anti-p21, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cell pellets in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using software like ImageJ.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with another therapeutic agent in a mouse xenograft model.[11][12]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Combination agent formulation for in vivo use
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).
-
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or at a specific time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to determine the efficacy of the combination treatment. Kaplan-Meier survival analysis can also be performed.
Conclusion
This compound, as a potent degrader of MDM2, holds significant promise as a novel cancer therapeutic. Its potential is likely to be maximized through rational combination with other anticancer agents. The information and protocols provided in this document offer a framework for researchers to design and execute preclinical studies to explore the synergistic potential of this compound in various cancer contexts. Further investigation into these combinations is warranted to translate the strong preclinical rationale into effective clinical therapies.
References
- 1. "Preclinical Evaluation of Immunomodulatory Effects of Aurora Kinase In" by Pragya Sinha [digitalcommons.library.tmc.edu]
- 2. In Vitro Methylene Blue and Carboplatin Combination Triggers Ovarian Cancer Cells Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. In Vitro Methylene Blue and Carboplatin Combination Triggers Ovarian Cancer Cells Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BCL2/MDM2 Inhibitor Combo Effective in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination therapy for solid tumors and small-cell cancers studied in new clinical trial | Center for Cancer Research [ccr.cancer.gov]
- 7. Frontiers | Immune Checkpoint Inhibitors: Cardiotoxicity in Pre-clinical Models and Clinical Studies [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. oncobites.blog [oncobites.blog]
- 10. Role of synergy and immunostimulation in design of chemotherapy combinations: An analysis of doxorubicin and camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical rationale and clinical efficacy of antiangiogenic therapy and immune checkpoint blockade combination therapy in urogenital tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CS2164 and Venetoclax Show Synergistic Antitumoral Activities in High Grade B-Cell Lymphomas With MYC and BCL2 Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New-generation advanced PROTACs as potential therapeutic agents in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MD-222 in Ubiquitin-Proteasome System Research
Introduction
The Ubiquitin-Proteasome System (UPS) is a critical cellular pathway responsible for the degradation of most intracellular proteins, thereby regulating essential processes such as cell cycle progression, signal transduction, and apoptosis.[1] The system operates through a cascade of enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s), which ultimately tag substrate proteins with ubiquitin for degradation by the 26S proteasome.[2][3] Dysregulation of the UPS is implicated in numerous diseases, including cancer, making its components attractive therapeutic targets.[1][4]
One key regulator within this system is the Murine Double Minute 2 (MDM2) protein, an E3 ubiquitin ligase that is the primary negative regulator of the p53 tumor suppressor.[5][6] MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation, keeping its levels low in normal cells.[5][7]
Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities that leverage the cell's own UPS to eliminate specific proteins.[8][9] MD-222 is a first-in-class, highly potent PROTAC designed to induce the degradation of MDM2.[10] It is a heterobifunctional molecule composed of a ligand that binds to MDM2 and another ligand that recruits the Cereblon (CRBN) E3 ligase.[10] This targeted degradation of MDM2 leads to the stabilization and activation of p53, offering a powerful tool for researchers studying the MDM2-p53 axis and the broader ubiquitin-proteasome system.[10]
These application notes provide detailed protocols for utilizing this compound to investigate MDM2 degradation, p53 pathway activation, and cellular viability.
Mechanism of Action of this compound
This compound functions by hijacking the Cereblon E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of the MDM2 protein. The molecule acts as a bridge, forming a ternary complex between MDM2 and the CRBN E3 ligase.[10] This proximity facilitates the transfer of ubiquitin molecules from the E2-ubiquitin conjugate to MDM2. The resulting polyubiquitinated MDM2 is then recognized and degraded by the 26S proteasome. The degradation of MDM2, the negative regulator of p53, leads to the accumulation and activation of p53.[10] Activated p53 can then translocate to the nucleus and induce the transcription of its target genes, such as CDKN1A (p21) and PUMA, resulting in cell cycle arrest and apoptosis.[10]
References
- 1. The Ubiquitin-Proteasome System as a Prospective Molecular Target for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Ubiquitin-Proteasome System for Cancer Therapeutics by Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Ubiquitin–Proteasome System and Recent Advances in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Modulation of Ubiquitin-Proteasome Pathways in Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding the Role of MDM2 as a Potential Ubiquitin E3 Ligase and Identifying the Therapeutic Efficiency of Alkaloids against MDM2 in Combating Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Roles of MDM2 in the Regulation of p53: Ubiquitination Dependent and Ubiquitination Independent Mechanisms of MDM2 Repression of p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Structural Diversity of Ubiquitin E3 Ligase [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing MD-222 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MD-222 in cell viability assays. Find troubleshooting advice, frequently asked questions, detailed protocols, and supporting data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, highly potent PROTAC (Proteolysis Targeting Chimera) degrader of Mouse double minute 2 homolog (MDM2).[1] It functions by linking the MDM2 protein to the Cereblon E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of MDM2. The degradation of MDM2, a primary negative regulator of the p53 tumor suppressor, results in the accumulation and activation of wild-type p53 in cells.[1] This activation of p53 can induce cell cycle arrest and apoptosis in cancer cells.
Q2: In which type of cancer cell lines is this compound expected to be most effective?
A2: this compound is most effective in cancer cell lines that possess wild-type p53.[1] Its cytotoxic effects are largely dependent on a functional p53 pathway. The compound shows high cellular specificity for cancer cells with wild-type p53 over those with mutated or deleted p53.[1] It has demonstrated particular potency in human acute leukemia cell lines.
Q3: What is a typical starting concentration range for this compound in a cell viability assay?
A3: Based on published data, a starting concentration range of 1 nM to 100 nM is recommended for initial experiments in sensitive cell lines. This compound has shown inhibitory activity in the low nanomolar range in certain leukemia cell lines. For instance, the IC50 (the concentration at which 50% of cell growth is inhibited) has been reported to be as low as 2.8 nM to 5.5 nM in the RS4;11 cell line. A broad dose-response curve is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How long should I incubate cells with this compound before assessing viability?
A4: The optimal incubation time can vary depending on the cell line and the endpoint being measured. For cell viability assays, a common incubation period is 72 to 96 hours to allow for sufficient time for the compound to exert its effects on cell proliferation and survival. However, for mechanistic studies, such as observing MDM2 degradation and p53 accumulation, shorter incubation times of 1 to 24 hours are often used.
Q5: Can I use this compound in cell lines with mutated or deleted p53?
A5: While this compound's primary mechanism of action is p53-dependent, it is still valuable to include p53-mutant or null cell lines in your experiments as negative controls. This will help to confirm that the observed effects in your wild-type p53 cell lines are indeed mediated by the p53 pathway. This compound is expected to have minimal to no effect on the viability of these cells at concentrations effective in wild-type p53 cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Higher-than-expected cell viability at high this compound concentrations | Cell line is resistant to this compound. | - Confirm the p53 status of your cell line (wild-type is required for optimal activity).- Test a panel of different cell lines to identify a sensitive model.- Consider that some wild-type p53 cell lines may have other resistance mechanisms. |
| Compound instability or degradation. | - Prepare fresh stock solutions of this compound for each experiment.- Avoid repeated freeze-thaw cycles of stock solutions.- Ensure proper storage of the compound as per the manufacturer's instructions. | |
| "Hook effect" common with PROTACs. | At very high concentrations, the formation of binary complexes (this compound with either MDM2 or the E3 ligase) can outcompete the formation of the productive ternary complex required for degradation. Ensure your dose-response curve extends to lower concentrations to observe the expected bell-shaped curve for degradation or U-shaped curve for viability in some cases. | |
| High variability between replicate wells | Inaccurate pipetting. | - Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure thorough mixing of cell suspensions and compound dilutions. |
| Uneven cell seeding. | - Ensure a single-cell suspension before plating by gentle trituration.- Mix the cell suspension between plating wells to prevent settling.- Avoid "edge effects" by not using the outermost wells of the plate or by filling them with sterile PBS or media. | |
| Contamination (e.g., mycoplasma). | - Regularly test your cell cultures for mycoplasma contamination.- Practice good aseptic technique. | |
| Low signal or poor dynamic range in the viability assay | Suboptimal cell number. | - Perform a cell titration experiment to determine the optimal seeding density for your chosen assay and incubation time. |
| Incorrect assay incubation time. | - Optimize the incubation time for the viability reagent (e.g., MTT, Resazurin). Too short an incubation may result in a weak signal, while too long may lead to signal saturation or toxicity from the reagent itself. | |
| Assay interference. | - Some compounds can interfere with the chemistry of viability assays (e.g., by directly reducing MTT). Run a cell-free control with this compound and the assay reagent to check for interference. | |
| Unexpected cytotoxicity in control (vehicle-treated) wells | Solvent toxicity. | - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO).- Run a solvent-only control to confirm its lack of toxicity. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Notes |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | 2.8 - 5.5 | Highly sensitive. |
| MV4;11 | Acute Myeloid Leukemia | Wild-Type | ~10 - 20 | Sensitive. |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | ~20 - 40 | Moderately sensitive. |
| RS4;11/IRMI-2 | Acute Lymphoblastic Leukemia | Mutated p53 | >10,000 | Resistant, serves as a good negative control. |
| MDA-MB-231 | Breast Cancer | Mutated p53 | >10,000 | Resistant. |
| MDA-MB-468 | Breast Cancer | Mutated p53 | >10,000 | Resistant. |
Note: IC50 values can vary depending on the specific assay conditions and incubation times. The data presented here is a summary from published literature and should be used as a guideline.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) or recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium at 2X the final desired concentrations.
-
Remove 100 µL of medium from each well and add 100 µL of the 2X this compound dilutions. This will result in the final desired concentrations in a total volume of 200 µL.
-
Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Western Blot for MDM2 Degradation and p53 Activation
This protocol is for verifying the mechanism of action of this compound by observing the degradation of MDM2 and the accumulation of p53.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MDM2, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 4, 8, or 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. β-actin is used as a loading control.
-
Visualizations
Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound concentration in cell viability assays.
Caption: Troubleshooting decision tree for unexpected cell viability assay results with this compound.
References
Technical Support Center: Troubleshooting MD-222 Instability in Solution
Disclaimer: Publicly available data on the specific chemical instability of the PROTAC degrader MD-222 is limited. This guide is based on general principles of small molecule stability and common troubleshooting strategies for complex organic compounds in a research setting. The experimental protocols and data presented are illustrative and should be adapted to your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated out. What should I do?
A1: Precipitate formation is a common issue and can be due to several factors, including solvent choice, concentration, and storage temperature.
-
Immediate Actions:
-
Gently warm the solution to 37°C to see if the precipitate redissolves. Sonication can also be attempted.
-
If the precipitate does not redissolve, it may be necessary to prepare a fresh stock solution.
-
-
Preventative Measures:
-
Solvent Selection: Ensure you are using a recommended solvent for this compound. While specific data for this compound is scarce, similar complex molecules often have better solubility in organic solvents like DMSO, DMF, or ethanol. For aqueous buffers, solubility can be limited.
-
Concentration: Prepare a more dilute stock solution. It is often better to store a concentrated stock in a suitable organic solvent and then dilute it into your aqueous experimental medium just before use.
-
Storage Temperature: If the stock solution is stored at a low temperature (e.g., 4°C or -20°C), the compound may crystallize or precipitate. Allow the solution to fully equilibrate to room temperature before use.
-
Q2: I am observing a decrease in the activity of my this compound over time, suggesting it might be degrading. How can I confirm this and what are the likely causes?
A2: A loss of activity is a strong indicator of chemical degradation. Potential causes include hydrolysis, oxidation, or photodegradation.
-
Confirmation of Degradation:
-
LC/MS Analysis: The most direct way to assess degradation is to use Liquid Chromatography-Mass Spectrometry (LC/MS). Compare a freshly prepared solution with an aged solution. The appearance of new peaks with different mass-to-charge ratios or a decrease in the area of the parent this compound peak would confirm degradation.
-
Bioassay: Perform a dose-response experiment using a fresh versus an aged stock solution to quantify the loss of biological activity.
-
-
Potential Causes and Solutions:
-
Hydrolysis: Many complex molecules are susceptible to hydrolysis, especially at non-neutral pH. Prepare solutions in anhydrous solvents where possible and minimize the time the compound spends in aqueous buffers.
-
Oxidation: If the molecule has oxidizable functional groups, exposure to air can cause degradation. Consider degassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
-
Photodegradation: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[1][2]
-
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: While specific manufacturer's guidelines should always be followed, general recommendations for storing solutions of complex organic molecules include:
-
Solvent: Store in a high-purity, anhydrous solvent in which the compound is highly soluble and stable (e.g., DMSO).
-
Temperature: Store at -20°C or -80°C to minimize degradation kinetics.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Light Protection: Store in light-protective containers.[1][2]
Troubleshooting Guide
Problem: Inconsistent experimental results with this compound.
This could be a symptom of solution instability. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Quantitative Data Summary
The following table presents hypothetical stability data for this compound under various conditions, as might be determined by an LC/MS stability assay.
| Condition | Solvent | Temperature | Duration | % Remaining this compound | Degradation Products |
| 1 | DMSO | -20°C | 6 months | >99% | Not Detected |
| 2 | DMSO | 4°C | 1 month | 98% | Minor peak at RRT 0.85 |
| 3 | DMSO | Room Temp | 24 hours | 95% | Minor peak at RRT 0.85 |
| 4 | PBS (pH 7.4) | Room Temp | 4 hours | 85% | Major peak at RRT 0.85 |
| 5 | PBS (pH 7.4) | 37°C | 4 hours | 70% | Multiple degradation peaks |
| 6 | DMEM + 10% FBS | 37°C | 8 hours | 60% | Multiple degradation peaks |
RRT = Relative Retention Time
Experimental Protocols
Protocol: Assessing this compound Stability by LC/MS
Objective: To quantify the stability of this compound in a given solution over time.
Materials:
-
This compound solid compound
-
High-purity solvent (e.g., DMSO, anhydrous)
-
Experimental buffer/medium (e.g., PBS, DMEM)
-
LC/MS system with a C18 column
-
Mobile phases: A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile)
-
Amber glass vials
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This will be your t=0 reference sample.
-
Test Solution Preparation: Dilute the stock solution to the final experimental concentration (e.g., 10 µM) in the test buffer/medium (e.g., PBS pH 7.4).
-
Incubation:
-
Place the test solution in an incubator under the desired experimental conditions (e.g., 37°C).
-
Protect the solution from light.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Immediately quench any potential further degradation by diluting the aliquot in a strong organic solvent like acetonitrile and storing at -20°C until analysis.
-
-
LC/MS Analysis:
-
Analyze all samples, including the t=0 stock solution, by LC/MS.
-
Use a gradient elution method, for example, starting at 10% B and ramping to 95% B over 8 minutes.
-
Monitor the peak area of the parent this compound mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
% Remaining = (Peak Area at time_x / Peak Area at time_0) * 100
-
Identify and quantify any major degradation products by their new m/z values and retention times.
-
Signaling Pathways and Logical Relationships
Potential Degradation Pathways for a PROTAC Molecule
PROTACs like this compound are complex molecules with multiple functional groups that can be susceptible to degradation. The following diagram illustrates potential points of instability.
Caption: Potential sites of chemical instability in a PROTAC molecule.
References
MD-222 In Vivo Experimental Technical Support Center
Welcome to the technical support center for MD-222, a novel small molecule inhibitor of the p53-MDM2 interaction. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. In cancer cells with wild-type p53, MDM2 binds to p53, targeting it for degradation and thus suppressing its tumor-suppressive functions. This compound binds to the p53-binding pocket of MDM2, blocking this interaction. This liberates p53 from MDM2's negative regulation, leading to p53 stabilization and activation.[1][2][3] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in tumor cells.[4][5] Some p53-independent effects of MDM2 inhibitors have also been reported, which may contribute to their overall anti-cancer activity.[6][7][8]
Figure 1. Mechanism of action of this compound.
Q2: Which tumor models are most likely to respond to this compound treatment?
The anti-tumor activity of MDM2 inhibitors like this compound is primarily dependent on the presence of functional, wild-type p53.[4] Therefore, xenograft or syngeneic models derived from human or murine cancer cell lines that retain wild-type p53 are the most appropriate choices.[9][10] Tumors with MDM2 gene amplification or protein overexpression may be particularly sensitive.[9][10] It is crucial to verify the p53 status of your selected cell line before initiating in vivo studies. Efficacy has been demonstrated in various models, including osteosarcoma (SJSA-1), colon cancer (HCT-116), and breast cancer (MCF-7).[6][9]
Q3: What are the expected on-target toxicities of this compound?
Activation of p53 in normal tissues can lead to on-target toxicities. The most commonly reported side effects for MDM2 inhibitors in preclinical and clinical studies are hematological and gastrointestinal.[11][12] Researchers should be prepared to monitor for:
-
Hematological toxicity: Thrombocytopenia (low platelets) and neutropenia (low neutrophils) are common.[12]
-
Gastrointestinal toxicity: Nausea, vomiting, and diarrhea can occur.[11]
While some studies with MDM2 inhibitors report minimal or no overt toxicity at therapeutic doses, it is a critical aspect to monitor closely in any new experiment.[4][5][6]
Troubleshooting Guide
Issue 1: Lack of Efficacy in an In Vivo Model
You are treating a xenograft model with this compound, but not observing the expected tumor growth inhibition.
Figure 2. Troubleshooting workflow for lack of efficacy.
Potential Cause & Troubleshooting Steps:
-
Incorrect p53 Status: The primary mechanism of this compound requires wild-type p53.
-
Verification: Confirm the p53 status of your cell line via sequencing.
-
Solution: Switch to a well-characterized p53 wild-type tumor model.[4]
-
-
Insufficient Drug Exposure: The concentration of this compound in the tumor may not be high enough to inhibit the MDM2-p53 interaction. It has been observed that achieving tumor concentrations equivalent to in vitro IC50 values can be challenging.[13][14]
-
Verification: Conduct a pharmacokinetic (PK) study to measure this compound concentrations in plasma and tumor tissue over time.
-
Solution: If exposure is low, consider increasing the dose or frequency of administration. It may also be necessary to optimize the drug's formulation to improve bioavailability.[15][16]
-
-
Target Engagement Failure: Even with adequate drug concentration, this compound may not be engaging its target effectively.
-
Verification: Perform a pharmacodynamic (PD) study. Collect tumor samples from treated animals at various time points and analyze for biomarkers of p53 activation, such as increased levels of p53 and its downstream target, p21, via Western blot or immunohistochemistry.[5][6]
-
Solution: If target engagement is not observed despite adequate drug exposure, this could point to a more fundamental issue with the compound or the model system.
-
-
MDMX Overexpression: MDMX (or MDM4) is a homolog of MDM2 that can also inhibit p53 but is not always effectively targeted by MDM2-specific inhibitors.[12] High levels of MDMX can confer resistance.[4]
-
Verification: Assess MDMX protein levels in your tumor model.
-
Solution: If MDMX is highly overexpressed, your model may be inherently resistant to this compound. Consider a different model or a therapeutic combination approach.
-
Issue 2: Excessive Toxicity Observed in Animals
Treated animals are showing significant weight loss, lethargy, or other signs of distress beyond acceptable limits.
Potential Cause & Troubleshooting Steps:
-
On-Target Toxicity in Normal Tissues: As an activator of the p53 pathway, this compound can affect rapidly dividing normal cells, such as those in the bone marrow and gastrointestinal tract.[11][17]
-
Verification: Conduct complete blood counts (CBCs) to check for hematological toxicities like thrombocytopenia and neutropenia. Perform histopathological analysis of tissues like the small intestine and thymus.
-
Solution:
-
Dose Reduction: Lower the dose of this compound. A dose-response study can help identify a dose that is both efficacious and tolerable.
-
Modified Dosing Schedule: Instead of daily dosing, consider an intermittent schedule (e.g., 5 days on, 2 days off).[6] This can allow normal tissues time to recover while still providing anti-tumor pressure.
-
-
-
Off-Target Effects: Although designed to be specific, this compound could have unintended off-target activities causing toxicity.
-
Verification: This is more complex to verify in vivo. In vitro kinase profiling or similar broad screening panels can help identify potential off-targets.[18]
-
Solution: If significant, unexpected toxicities are observed that cannot be explained by p53 activation, a re-evaluation of the compound's selectivity profile may be necessary.
-
-
Formulation/Vehicle Toxicity: The vehicle used to dissolve and administer this compound could be causing the toxic effects.
-
Verification: Treat a control group of animals with the vehicle alone and monitor for the same toxicities.
-
Solution: If the vehicle is the cause, explore alternative, more biocompatible formulations.
-
Data and Protocols
Table 1: Representative Pharmacokinetic Parameters of MDM2 Inhibitors in Preclinical Species
This table summarizes pharmacokinetic data from various published studies on MDM2 inhibitors to provide a general reference for expected values.
| Compound | Species | Dose & Route | Cmax | T½ (half-life) | Oral Bioavailability (%) | Reference |
| YH264 | Mouse | 150 mg/kg IV | 1451 µg/mL (plasma) | 147 min | - | [13][19] |
| YH263 | Mouse | 150 mg/kg IV | 995 µg/mL (plasma) | 263 min | - | [13][19] |
| RG7112 (analog) | Mouse | 50 mg/kg PO | 15.5 µg/mL | 8.8 h | Good systemic exposure | [9][10] |
| AMG 232 | Rat | 10 mg/kg PO | 2.6 µM | 11.1 h | 42% | [15][16] |
| AMG 232 | Dog | 1 mg/kg PO | 0.05 µM | 2.7 h | 18% | [15][16] |
| AMG 232 | Monkey | 1 mg/kg PO | 0.2 µM | 5.6 h | 73% | [15][16] |
Experimental Protocol: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound.
Figure 3. General workflow for an in vivo efficacy study.
1. Cell Culture and Animal Model:
-
Culture a p53 wild-type cancer cell line (e.g., SJSA-1, HCT-116) under standard conditions.
-
Use immunocompromised mice (e.g., Nude or SCID) appropriate for the xenograft model.
2. Tumor Implantation:
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
-
Inject approximately 1-10 million cells subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Allow tumors to establish and grow. Measure tumor dimensions with calipers 2-3 times per week and calculate volume (e.g., Volume = 0.5 x Length x Width²).
-
When tumors reach an average size of 100-150 mm³, randomize mice into treatment and control groups.
4. Drug Formulation and Administration:
-
Prepare the this compound formulation and a vehicle-only control.
-
Administer this compound via the intended route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
5. Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight throughout the study.
-
Monitor animals daily for any clinical signs of toxicity.
6. Study Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
At the endpoint, euthanize animals and excise tumors. Measure final tumor weights.
-
Collect plasma and tissues (tumor, liver, etc.) for pharmacokinetic and pharmacodynamic (e.g., Western blot for p53, p21) analysis.[6]
References
- 1. [PDF] In Vivo Activation of the p53 Pathway by Small-Molecule Antagonists of MDM2 | Semantic Scholar [semanticscholar.org]
- 2. opnme.com [opnme.com]
- 3. biomedres.us [biomedres.us]
- 4. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Identification of a new class of natural product MDM2 inhibitor: In vitro and in vivo anti-breast cancer activities and target validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p53-Independent Effects of Mdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. academic.oup.com [academic.oup.com]
- 13. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics and metabolism of pyrazole-based small-molecule inhibitors of Mdm2/4-p53 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. Pharmacokinetics and metabolism of AMG 232, a novel orally bioavailable inhibitor of the MDM2-p53 interaction, in rats, dogs and monkeys: in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
improving MD-222 delivery to target cells
Welcome to the technical support center for MD-222. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, highly potent PROTAC (Proteolysis Targeting Chimera) degrader of Mouse double minute 2 homolog (MDM2).[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN) and another ligand that binds to MDM2, connected by a flexible linker.[1][2][4] By simultaneously binding to both MDM2 and Cereblon, this compound forms a ternary complex that brings the E3 ligase in close proximity to MDM2. This proximity facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome. Since MDM2 is a primary negative regulator of the p53 tumor suppressor, its degradation leads to the accumulation and activation of wild-type p53, which in turn can induce apoptosis and inhibit cell growth in cancer cells.[1][2][4]
References
Technical Support Center: Overcoming Off-Target Effects of MD-222
Welcome to the technical support center for MD-222, a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of MDM2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential challenges, particularly the mitigation of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the MDM2 protein. It achieves this by simultaneously binding to MDM2 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of MDM2, marking it for degradation by the proteasome. The degradation of MDM2, a key negative regulator of the p53 tumor suppressor, leads to the accumulation and activation of p53, resulting in anti-cancer effects in cells with wild-type p53.[1][2]
Q2: What are the potential off-target effects of this compound?
A2: A primary concern with CRBN-recruiting PROTACs that utilize a thalidomide-based ligand, such as this compound, is the potential for off-target degradation of other proteins. These "neosubstrates" are not natural targets of CRBN but are recognized for degradation in the presence of the small molecule. A notable example of a neosubstrate for some CRBN-modulating compounds is the translation termination factor GSPT1.[3][4] However, studies have shown that while structurally similar compounds can be converted into "molecular glues" that potently degrade GSPT1, this compound itself is a bona fide MDM2 degrader and does not induce significant degradation of GSPT1.[1]
Q3: How can I be sure that the observed phenotype in my experiment is due to MDM2 degradation and not off-target effects?
A3: To confirm that the observed cellular effects are a direct result of MDM2 degradation, it is crucial to include appropriate negative controls in your experiments. An ideal negative control would be an inactive version of this compound that is unable to bind to either MDM2 or CRBN. This can be achieved through chemical modification of one of the binding moieties. If the phenotype is absent when using the negative control, it strongly suggests that the effect is dependent on the formation of the MDM2-MD-222-CRBN ternary complex and subsequent MDM2 degradation.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects when using this compound.
Problem 1: Unexpected or inconsistent cellular phenotype.
Possible Cause: Off-target protein degradation or cellular toxicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Detailed Steps:
-
Confirm On-Target Engagement:
-
Experiment: Cellular Thermal Shift Assay (CETSA). This assay confirms that this compound is binding to its intended target, MDM2, in the cellular environment. An increase in the thermal stability of MDM2 in the presence of this compound indicates target engagement.
-
Expected Outcome: A rightward shift in the MDM2 melting curve upon this compound treatment.
-
-
Identify Potential Off-Targets:
-
Experiment: Global Proteomics (Mass Spectrometry). This unbiased approach will identify all proteins that are degraded upon treatment with this compound.
-
Procedure: Treat cells with this compound and a vehicle control for a defined period (e.g., 6 hours). Lyse the cells, digest the proteins, and analyze by mass spectrometry to quantify changes in protein abundance.
-
Data Analysis: Look for proteins that are significantly downregulated in the this compound treated samples compared to the control. While MDM2 should be among the most significantly degraded proteins, pay close attention to other zinc-finger proteins and GSPT1.
-
-
Validate Off-Targets:
-
Experiment: Western Blotting. Validate the findings from the proteomics experiment by performing western blots for the potential off-target proteins.
-
Experiment: Dose-Response Comparison. Compare the dose-response for the degradation of MDM2 versus the potential off-target. A significant rightward shift in the dose-response curve for the off-target protein indicates a lower propensity for off-target degradation at therapeutic concentrations.
-
Problem 2: this compound appears to be degrading GSPT1.
Possible Cause: While this compound is reported to be selective for MDM2, subtle structural modifications can alter its activity towards a molecular glue that degrades GSPT1.[1] It is also possible that in certain cellular contexts, some level of GSPT1 degradation may occur.
Troubleshooting and Mitigation:
-
Structure-Activity Relationship (SAR) Analysis: If you are using an analog of this compound, be aware that modifications, particularly to the linker, can dramatically alter the selectivity profile. A shorter linker, for instance, has been shown to convert a similar MDM2 PROTAC into a GSPT1 degrader.[1]
-
Competitive Binding Assays: To confirm that this compound is forming a productive ternary complex with MDM2 and CRBN, and not with GSPT1 and CRBN, you can perform competitive binding assays.
-
Experiment: Fluorescence Polarization (FP) Assay. This assay can measure the formation of the ternary complex. By competing with a fluorescently labeled ligand for either MDM2 or CRBN, you can determine the binding affinities and cooperativity of ternary complex formation with MDM2 versus GSPT1.
-
-
Design of a More Selective Analog: If off-target degradation of GSPT1 is confirmed and problematic for your application, consider synthesizing an analog of this compound with a modified linker or CRBN binder to enhance selectivity for MDM2.
Quantitative Data Summary
The following table summarizes the reported potency of this compound and a structurally similar molecular glue, MG-277, to highlight the importance of structural features in determining target selectivity.
| Compound | Target | IC50 (Cell Growth Inhibition, RS4;11 cells) | GSPT1 Degradation | MDM2 Degradation |
| This compound | MDM2 | 5.5 nM | No | Yes |
| MG-277 | GSPT1 | Not reported for RS4;11 | Yes | Moderate |
Data compiled from existing literature.[1]
Experimental Protocols
Global Proteomics for Off-Target Identification
Objective: To identify all proteins that are degraded upon treatment with this compound.
Materials:
-
Cell line of interest (e.g., RS4;11)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin
-
Mass spectrometer
Workflow:
References
- 1. Simple Structural Modifications Converting a Bona Fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tricaine Methanesulfonate (MS-222)
A Note on Nomenclature: The query referenced "MD-222." Based on extensive research, it is highly probable that this was a typographical error for the widely used anesthetic MS-222 (Tricaine Methanesulfonate) . The following technical support guide addresses the stability, degradation, and experimental optimization for MS-222.
Frequently Asked Questions (FAQs)
Q1: What is MS-222 and why is its stability important?
A1: Tricaine Methanesulfonate (MS-222) is a common anesthetic agent used for the temporary immobilization of fish, amphibians, and other aquatic, cold-blooded animals in research and aquaculture.[1][2] Its stability is crucial because degradation can lead to a loss of anesthetic potency, requiring higher doses that could be harmful to the animals. Additionally, degradation byproducts may have unknown toxicological effects. Understanding its degradation kinetics allows for the optimization of solution preparation and storage protocols, ensuring consistent and safe experimental outcomes.
Q2: What are the primary factors that influence the degradation of MS-222 in solution?
A2: The main factors affecting MS-222 stability are:
-
Light: MS-222 is light-sensitive.[1][3] Exposure to light can accelerate its degradation, often indicated by the solution turning a brownish color.[1][4]
-
pH: MS-222 is acidic in solution. Unbuffered solutions have a low pH, which can be stressful and harmful to aquatic animals.[1] While the direct impact of pH on degradation kinetics is not extensively detailed in the provided search results, maintaining a buffered pH of 7.0-7.5 is critical for animal welfare and experimental consistency.[1][5]
-
Temperature: The action of MS-222 is affected by water temperature, with its anesthetic effect being slowed at cooler temperatures.[1] Stock solutions are more stable when stored at refrigerated (4°C) or frozen (-20°C) temperatures.[1][6]
-
Water Quality: The efficacy of MS-222 can be influenced by water hardness, with its action being slowed in very soft water.[1] It is also important to use water free of chlorine or other contaminants.[1]
Q3: How long can I store my MS-222 stock solution?
A3: Concentrated stock solutions of MS-222 (e.g., 10 g/L or 100 mg/mL) can be stored for up to 6 months at 4°C or -20°C when protected from light in an amber or opaque container.[1][6][7] Working solutions, however, should ideally be prepared fresh for each use.[1][8] If temporary storage of a working solution is necessary, it can be refrigerated for up to 24 hours.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Anesthetic effect is weaker than expected or inconsistent. | 1. Degraded MS-222 solution: The solution may be old, was exposed to light, or stored at room temperature. 2. Incorrect pH: The solution was not properly buffered, affecting the animal's physiological response. 3. Incorrect concentration: Error in calculation or dilution of the stock solution. | 1. Discard any solution that is more than a month old (if refrigerated) or has a brownish tint.[4][9] Prepare a fresh stock solution. 2. Ensure the working solution is buffered to a pH of 7.0-7.5 using sodium bicarbonate.[8] Verify the pH with a meter or pH strips before each use.[5] 3. Double-check all calculations and ensure the stock solution was thoroughly mixed before dilution. |
| The prepared MS-222 solution has a brown color. | Light-induced degradation: The stock or working solution was exposed to light. | Discard the solution immediately.[1][4] Prepare a new solution and ensure it is stored in an opaque, airtight container and protected from light at all times.[2][9] |
| Animals show signs of distress (e.g., erratic swimming) upon immersion. | Low pH of the anesthetic bath: MS-222 is acidic and an unbuffered solution can be highly stressful and damaging to fish.[1] | Immediately remove the animal and place it in fresh, clean system water. Prepare a new anesthetic solution, ensuring it is properly buffered with sodium bicarbonate to a neutral pH (7.0-7.5) before use.[1][8] The typical ratio is two parts sodium bicarbonate to one part MS-222.[1] |
| Precipitate forms in the stock solution when stored at 4°C. | High concentration: The concentration of the stock solution may be too high to remain fully dissolved at refrigerated temperatures. | Gently warm the solution to room temperature and mix thoroughly to redissolve the precipitate before use. If the issue persists, consider preparing a slightly more dilute stock solution for refrigerated storage. |
Quantitative Data on MS-222 Stability
A study was conducted to evaluate the chemical stability of a 100 mg/mL MS-222 stock solution stored over a period of 6 months under different temperature conditions. The concentration was analyzed using liquid chromatography-ion trap mass spectrometry (LC/MS).
| Storage Condition | Duration | Initial Concentration (mg/mL) | Mean Final Concentration (mg/mL) | Change in Concentration (%) | Stability |
| 4°C | 2 months | 100 | 104.3 | +4.3% | Stable |
| -20°C | 2 months | 100 | 105.7 | +5.7% | Stable |
| 4°C | 6 months | 100 | 101.4 | +1.4% | Stable |
| -20°C | 6 months | 100 | 104.5 | +4.5% | Stable |
| Data adapted from a study on the stability and efficacy of Tricaine Methanesulfonate (MS222) solution after long-term storage. All solutions were considered stable as they were within 6% of their initial concentrations.[6] |
Experimental Protocols
Protocol 1: Preparation of a Buffered MS-222 Stock Solution (10 g/L)
Objective: To prepare a stable, concentrated stock solution of MS-222 that is buffered to a physiologically neutral pH.
Materials:
-
MS-222 powder (pharmaceutical grade, e.g., Tricaine-S)
-
Sodium bicarbonate
-
Deionized or system water (free of chlorine)
-
Calibrated scale
-
Amber glass bottle or an opaque container
-
Stir plate and stir bar
-
pH meter or pH strips
Procedure:
-
Safety First: Perform all weighing and mixing of powdered MS-222 in a fume hood or a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[2]
-
Weigh Components: For 100 mL of stock solution, weigh 1.0 g of MS-222 powder and 2.0 g of sodium bicarbonate. (This maintains the recommended 1:2 ratio of MS-222 to buffer).[1]
-
Dissolve: Add approximately 80 mL of water to the storage bottle. Place the stir bar in the bottle and put it on a stir plate.
-
Mix: Slowly add the MS-222 powder to the water while it is stirring. Allow it to dissolve completely.
-
Buffer: Once the MS-222 is dissolved, slowly add the sodium bicarbonate. The solution may effervesce as CO2 is released. Continue stirring until the bicarbonate is fully dissolved.
-
Adjust Volume: Add water to bring the final volume to 100 mL.
-
Verify pH: Calibrate the pH meter and measure the pH of the solution. It should be between 7.0 and 7.5.[5] If necessary, add small amounts of sodium bicarbonate to increase the pH.
-
Storage: Label the bottle clearly with the contents ("MS-222 Stock Solution, 10 g/L"), preparation date, and expiration date (6 months from preparation).[3] Store in a refrigerator (4°C) or freezer (-20°C), protected from light.[1]
Protocol 2: Kinetic Stability Study of MS-222 using HPLC
Objective: To quantify the degradation of an MS-222 solution over time under specific storage conditions.
Materials:
-
Prepared MS-222 solution (e.g., 100 mg/L working solution)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile)[6]
-
MS-222 analytical standard
-
Autosampler vials
Procedure:
-
Prepare Calibration Standards: Create a series of standard solutions from the MS-222 analytical standard with known concentrations (e.g., ranging from 1 µg/mL to 100 µg/mL).
-
Generate Calibration Curve: Run the standard solutions on the HPLC and generate a calibration curve by plotting the peak area against concentration.
-
Prepare Study Samples: Prepare a fresh batch of the MS-222 solution to be tested.
-
Time Zero (T=0) Sample: Immediately take an aliquot of the freshly prepared solution, dilute it to fall within the range of the calibration curve, and analyze it via HPLC. This is your T=0 concentration.
-
Store Samples: Aliquot the remaining solution into several vials and store them under the desired experimental conditions (e.g., room temperature with light exposure, 4°C in the dark, -20°C in the dark).
-
Time-Point Analysis: At predetermined intervals (e.g., 24 hours, 7 days, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.
-
Sample Preparation and Analysis: Allow the sample to reach room temperature. Dilute an aliquot to the appropriate concentration and analyze it via HPLC.
-
Data Analysis: Using the calibration curve, determine the concentration of MS-222 in each sample at each time point. Plot concentration versus time for each storage condition to visualize the degradation kinetics. Calculate the percentage of MS-222 remaining at each interval relative to the T=0 sample.
Visualizations
Caption: Workflow for an MS-222 degradation kinetics study.
Caption: Troubleshooting logic for reduced MS-222 efficacy.
References
- 1. research.ucdavis.edu [research.ucdavis.edu]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. orc.siu.edu [orc.siu.edu]
- 5. iacuc.ecu.edu [iacuc.ecu.edu]
- 6. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stcloudstate.edu [stcloudstate.edu]
- 9. liberty.edu [liberty.edu]
refining MD-222 treatment duration for maximum effect
Technical Support Center: MD-222 Treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for in vitro studies?
A1: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A good starting point is to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) in a serial dilution format.[1] Unhealthy, rounded-up cells may indicate that the concentration is too high.[1]
Q2: How long should I treat my cells with this compound?
A2: Treatment duration should be optimized for your specific experimental goals. For initial characterization, a time-course experiment is recommended.[1] You can test various time points (e.g., 24, 48, and 72 hours) while keeping the this compound concentration constant to determine the optimal treatment window.[1]
Q3: I am observing high variability between my experimental replicates. What could be the cause?
A3: High variability can stem from several factors. Ensure consistent cell seeding density across all wells, as this can significantly impact results.[2] Also, verify the stability and proper storage of your this compound stock solution, as degradation can lead to inconsistent results.[1] It is also good practice to randomize the layout of your treatments on the microplate.[3]
Q4: My cells are not responding to this compound treatment as expected. What should I do?
A4: First, confirm the viability and health of your cells before starting the experiment.[2] Cells that have been passaged too many times or are over-confluent may not respond appropriately.[2] Secondly, ensure that your this compound stock solution is prepared correctly and has not expired. The solubility of the drug in your chosen solvent is a critical factor.[1] Finally, consider the possibility of de novo resistance in your cell line, which can be caused by compensatory signaling pathways.[4]
Q5: What are the common side effects or toxicities associated with targeted therapies like this compound?
A5: Targeted therapies can have side effects due to the drug interacting with targets on normal cells.[5] Common side effects can include skin problems, diarrhea, nausea, and fatigue.[6] Unexpected toxicities can also arise from the specific combination of targeted agents.[4] It is important to monitor for any adverse effects in your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound across experiments.
-
Possible Cause 1: Inconsistent Cell Seeding. Variations in the number of cells seeded per well can lead to different IC50 values.
-
Solution: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for accuracy. Perform a cell count for each experiment.
-
-
Possible Cause 2: this compound Stock Instability. The compound may be degrading over time or with freeze-thaw cycles.
-
Solution: Aliquot your this compound stock solution to minimize freeze-thaw cycles. Store as recommended on the datasheet.[1]
-
-
Possible Cause 3: Assay Interference. Components in the media or the assay reagents themselves could be interfering with this compound.
-
Solution: Run appropriate controls, including a vehicle-only control and a no-cell control, to identify any background signal or interference.
-
Issue 2: High background signal in cell viability assays.
-
Possible Cause 1: Microbial Contamination. Bacterial or yeast contamination can interfere with colorimetric or fluorometric readouts.
-
Solution: Regularly check cell cultures for contamination. Use sterile techniques and consider adding antibiotics/antimycotics to your media.
-
-
Possible Cause 2: Reagent Toxicity. The assay reagent itself might be toxic to the cells, especially with longer incubation times.
-
Solution: Optimize the incubation time for your cell viability assay to be long enough for a robust signal but short enough to avoid toxicity.[7]
-
Data Presentation
Table 1: Dose-Response of this compound on Cancer Cell Line X at 48 Hours
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 85.7 ± 6.2 |
| 1 | 52.3 ± 4.8 |
| 10 | 15.6 ± 3.1 |
| 100 | 5.1 ± 1.9 |
Table 2: Time-Course of 10 µM this compound on Cancer Cell Line X
| Treatment Duration (Hours) | % Cell Viability (Mean ± SD) |
| 0 | 100 ± 3.9 |
| 24 | 65.4 ± 5.5 |
| 48 | 42.1 ± 4.7 |
| 72 | 25.8 ± 3.2 |
Experimental Protocols
Protocol: Determining Cell Viability using MTS Assay
This protocol is for determining the effect of this compound on cell viability in a 96-well plate format.
-
Cell Seeding:
-
Harvest and count cells, then resuspend in culture medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubate for the desired treatment duration (e.g., 48 hours).
-
-
MTS Assay:
-
Prepare the MTS reagent according to the manufacturer's instructions.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell type.[7]
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance (from no-cell control wells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting guide for inconsistent experimental results.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Combine and conquer: challenges for targeted therapy combinations in early phase trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Targeted Therapy Side Effects | MD Anderson Cancer Center [mdanderson.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of MD-222 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of MD-222 derivatives, a class of molecules often explored as PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives, which typically involve the coupling of an MDM2 inhibitor moiety to a linker and subsequently to an E3 ligase ligand.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield in amide coupling step | - Incomplete activation of the carboxylic acid.- Steric hindrance around the coupling site.- Inappropriate coupling reagents or reaction conditions.- Presence of moisture. | - Optimize coupling reagents: Screen different amide coupling reagents such as HATU, HBTU, or EDC/HOBt.[1][2]- Adjust reaction conditions: Vary the temperature, reaction time, and solvent. Aprotic polar solvents like DMF or NMP are often effective.[3][4]- Use excess of one reagent: If one of the coupling partners is more accessible, using it in slight excess can drive the reaction to completion.[2]- Ensure anhydrous conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of multiple byproducts | - Side reactions of the coupling reagents.- Epimerization of chiral centers, particularly in nutlin-based scaffolds.[5]- Undesired reactions with other functional groups in the molecule. | - Choose appropriate coupling reagents: For complex substrates, milder coupling agents might be necessary to avoid side reactions.[1]- Protect sensitive functional groups: If your this compound derivative contains reactive functional groups not involved in the coupling, consider using protecting groups.- Control reaction temperature: Lowering the reaction temperature can sometimes minimize the formation of byproducts. |
| Difficulty in purifying the final product | - Similar polarity of the product and unreacted starting materials or byproducts.- Poor solubility of the product.- Presence of diastereomers or enantiomers that are difficult to separate. | - Optimize chromatography: Experiment with different solvent systems for column chromatography. Reverse-phase HPLC with a suitable chiral column may be necessary for separating stereoisomers.[5][6][7]- Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.- Trituration: Washing the crude product with a solvent in which the impurities are soluble but the product is not can aid in purification. |
| Inconsistent analytical data (NMR, MS) | - Presence of residual solvent or impurities.- Degradation of the compound.- Isomeric mixture. | - Thoroughly dry the sample: Use a high vacuum to remove residual solvents, which can interfere with NMR analysis.- Check for stability: this compound derivatives can be complex molecules; assess their stability under storage conditions. Store in a cool, dark, and dry place.- Confirm stereochemistry: Use chiral HPLC or other analytical techniques to determine if the product is a single stereoisomer or a mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound derivatives?
A1: The synthesis of this compound derivatives, which are PROTACs, typically follows a modular and convergent approach. This involves three main components: the MDM2 inhibitor (the "warhead"), a chemical linker, and an E3 ligase ligand. The strategy usually involves synthesizing these three components separately and then coupling them together, often through amide bond formation.
Q2: Which E3 ligase ligand is commonly used in conjunction with MDM2 inhibitors like this compound?
A2: While several E3 ligases can be recruited, Cereblon (CRBN) is frequently used in the design of MDM2-based PROTACs. Ligands for CRBN, such as thalidomide, lenalidomide, or pomalidomide derivatives, are commonly incorporated into the PROTAC structure.[8][9]
Q3: What are the key challenges in synthesizing the nutlin-based scaffold of this compound?
A3: The nutlin scaffold, a core component of many MDM2 inhibitors, contains multiple stereocenters. A significant challenge is controlling the stereochemistry to obtain the desired diastereomer, as different stereoisomers can have vastly different biological activities.[10] Epimerization can also be an issue under certain reaction conditions.[5]
Q4: How does the choice of linker affect the synthesis and activity of this compound derivatives?
A4: The linker is a critical component that influences the physicochemical properties (e.g., solubility, cell permeability) and the biological activity of the PROTAC. Synthetically, the linker needs to have appropriate functional groups for conjugation with the MDM2 inhibitor and the E3 ligase ligand. The length and composition of the linker are crucial for inducing a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is necessary for efficient protein degradation.[11]
Q5: What analytical techniques are essential for characterizing this compound derivatives?
A5: A combination of analytical techniques is crucial for the full characterization of this compound derivatives. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and separate isomers. Chiral HPLC is often necessary to confirm enantiomeric purity.[6][7]
-
UPLC-MS: To confirm the purity and identity of the final compound.[12]
Experimental Protocols
The following is a representative, generalized protocol for the final coupling step in the synthesis of an this compound derivative, exemplified by a structure similar to MD-224.[12][13][14] Researchers should adapt this protocol based on their specific linker and E3 ligase ligand.
Synthesis of a Representative this compound Derivative (Final Amide Coupling)
This protocol describes the coupling of a functionalized MDM2 inhibitor (MDM2-inhibitor-linker-COOH) with an amino-functionalized E3 ligase ligand (H₂N-E3-ligase-ligand).
Materials:
-
MDM2-inhibitor-linker-COOH (1.0 eq)
-
H₂N-E3-ligase-ligand (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the MDM2-inhibitor-linker-COOH (1.0 eq) in anhydrous DMF, add H₂N-E3-ligase-ligand (1.1 eq) and DIPEA (3.0 eq) under an inert atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). Further purification by preparative HPLC may be required to achieve high purity.
Visualizations
Caption: A generalized workflow for the convergent synthesis of this compound derivatives.
Caption: A decision tree for troubleshooting low yields in the amide coupling step.
References
- 1. hepatochem.com [hepatochem.com]
- 2. reddit.com [reddit.com]
- 3. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of MD-224 as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating and Overcoming MD-222 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the emergence of resistance to MD-222, a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of MDM2. By inducing the degradation of MDM2, this compound activates the tumor suppressor p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2] However, as with many targeted therapies, cancer cells can develop resistance. This guide offers insights into potential resistance mechanisms and provides detailed protocols to investigate and potentially circumvent them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent PROTAC that functions by targeting the MDM2 protein for degradation.[1][2] It is a heterobifunctional molecule that simultaneously binds to MDM2 and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of MDM2. The degradation of MDM2, a key negative regulator of the p53 tumor suppressor, leads to the accumulation and activation of p53.[1][3] Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest, apoptosis, and senescence, ultimately inhibiting cancer cell growth in p53 wild-type cells.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to MDM2-targeted therapies, including PROTACs like this compound, can arise through various mechanisms. These can be broadly categorized as on-target alterations, alterations in the PROTAC machinery, and activation of bypass pathways.
-
On-Target Alterations:
-
Mutations in TP53: The efficacy of this compound is largely dependent on a functional p53 pathway.[1] The acquisition of mutations in the TP53 gene that inactivate its tumor suppressor function is a common mechanism of resistance to MDM2 inhibitors.[4]
-
Mutations in MDM2: Although less common, mutations in the MDM2 gene could potentially alter the binding site of this compound, preventing its recognition and subsequent degradation.
-
-
Alterations in the PROTAC Machinery:
-
Downregulation or mutation of E3 ligase components: PROTACs like this compound rely on the cellular E3 ligase machinery to function. Downregulation or mutations in the specific E3 ligase or its associated components that this compound recruits can impair its ability to induce MDM2 degradation.
-
Impaired proteasome function: As PROTACs mediate protein degradation via the ubiquitin-proteasome system, any impairment in proteasome function could lead to reduced efficacy of this compound.
-
-
Activation of Bypass Signaling Pathways:
-
Upregulation of anti-apoptotic proteins: Increased expression of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-xL and Mcl-1, can counteract the pro-apoptotic signals from p53 activation, thereby promoting cell survival.[4][5][6]
-
Activation of parallel survival pathways: Cancer cells can adapt by activating other pro-survival signaling pathways, such as the PI3K/AKT or MEK/ERK pathways, to bypass their dependency on the p53 pathway.[5]
-
Below is a diagram illustrating the potential mechanisms of resistance to this compound.
Caption: Potential mechanisms of acquired resistance to the MDM2 degrader this compound.
Q3: How can I confirm that my cell line has developed resistance to this compound?
Confirmation of resistance involves demonstrating a significant and stable increase in the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line compared to the parental, sensitive cell line.
-
Determine the IC50: Perform a dose-response experiment using a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 of this compound in both the parental and suspected resistant cell lines.[7] A fold-change in IC50 of greater than 5-fold is typically considered indicative of resistance.[7]
-
Washout Experiment: To confirm that the resistance is a stable phenotype and not a temporary adaptation, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.[7] If the IC50 remains elevated, the resistance is likely due to stable genetic or epigenetic changes.[7]
-
Clonal Selection and Analysis: Isolate single-cell clones from the resistant population and determine their individual IC50 values. This can help to understand the heterogeneity of resistance within the population.[7]
Troubleshooting Guides
Problem 1: Failure to generate a resistant cell line in vitro.
Developing a drug-resistant cell line can be a lengthy process and may not always be successful.[7] Here are some common issues and potential solutions:
| Potential Cause | Troubleshooting Suggestion |
| Drug concentration is too high initially. | Start with a low concentration of this compound, around the IC20 (the concentration that inhibits 20% of cell growth), and gradually increase the concentration as the cells adapt and resume proliferation.[7] |
| Drug concentration is too low. | If cells show no signs of growth inhibition, the starting concentration may be too low. Gradually increase the dose in subsequent passages. |
| Cell line is not viable for long-term culture. | Ensure you are using a robust cell line that can be passaged multiple times. Refer to the cell line's specific culture recommendations.[7] |
| Heterogeneity of the parental cell line. | The parental cell line may lack pre-existing clones with the potential to develop resistance. Consider using a different cell line.[7] |
| Drug instability. | Prepare fresh this compound solutions regularly and store them appropriately according to the manufacturer's instructions. |
Problem 2: High variability in cell viability assay results.
High variability in assays like MTT or CellTiter-Glo® can make it difficult to accurately determine the IC50.
| Potential Cause | Troubleshooting Suggestion |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. |
| Inconsistent incubation times. | Standardize all incubation times, including the time for cell attachment before drug addition and the duration of drug exposure. |
| Contamination. | Regularly check for microbial contamination in your cell cultures. |
| Reagent preparation and handling. | Prepare fresh reagents and ensure they are at the correct temperature before use. Mix reagents thoroughly before adding them to the wells. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating this compound resistant cancer cell lines through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line (with wild-type p53)
-
Complete cell culture medium
-
This compound
-
DMSO (for drug stock solution)
-
Cell culture flasks and plates
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line.[7]
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20.
-
Monitor Cell Growth: Observe the cells for signs of growth inhibition and subsequent recovery. Initially, you may observe significant cell death.
-
Subculture and Dose Escalation: Once the cells have adapted and are proliferating steadily in the presence of the drug, subculture them. In the subsequent passage, increase the concentration of this compound by a small increment (e.g., 1.5 to 2-fold).
-
Repeat Dose Escalation: Continue this process of monitoring, subculturing, and dose escalation for several months. The goal is to select for a population of cells that can proliferate in the presence of high concentrations of this compound.
-
Characterize the Resistant Line: Once a cell line is established that can tolerate significantly higher concentrations of this compound than the parental line, perform the following characterizations:
-
Determine the new, stable IC50.
-
Perform a washout experiment to confirm the stability of the resistant phenotype.[7]
-
Cryopreserve the resistant cell line at various passages.
-
The following workflow diagram illustrates the process of generating a resistant cell line.
Caption: Workflow for the in vitro generation of drug-resistant cell lines.
Protocol 2: Western Blot Analysis of MDM2, p53, and Bcl-2 Family Proteins
This protocol is for assessing changes in protein expression that may be associated with this compound resistance.
Materials:
-
Parental and this compound resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MDM2, anti-p53, anti-Bcl-xL, anti-Mcl-1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed parental and resistant cells and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time points.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Compare the protein expression levels between the parental and resistant cell lines, with and without this compound treatment.
Data Presentation
The following table provides a template for summarizing the IC50 data from your experiments.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| Parental | This compound | e.g., 10 | 1 |
| This compound Resistant | This compound | e.g., 150 | 15 |
| This compound Resistant (Washout) | This compound | e.g., 140 | 14 |
This structured approach will aid in systematically investigating and understanding the mechanisms of resistance to this compound, ultimately contributing to the development of more effective therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in understanding the mechanisms of resistance to BCL-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bcl-2 and Bcl-xL mediate resistance to receptor tyrosine kinase targeted therapy in lung and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing MD-222 Specificity for MDM2
Welcome to the technical support center for MD-222, a first-in-class PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade the MDM2 oncoprotein. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule known as a PROTAC. It is designed to induce the degradation of the MDM2 protein, a primary negative regulator of the p53 tumor suppressor.[1] this compound works by simultaneously binding to MDM2 and an E3 ubiquitin ligase, such as Cereblon.[2] This induced proximity facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome. The degradation of MDM2 leads to the stabilization and activation of p53, which can in turn induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3]
Q2: How specific is this compound for MDM2 over its homolog, MDMX?
Q3: What is the expected cellular outcome after treating p53 wild-type cells with this compound?
A3: In p53 wild-type cancer cells, successful treatment with this compound should lead to a rapid and dose-dependent degradation of the MDM2 protein.[1] Consequently, p53 protein levels should accumulate, leading to the transcriptional upregulation of p53 target genes such as CDKN1A (p21) and PUMA.[7][8] Phenotypically, this activation of the p53 pathway is expected to result in cell cycle arrest and/or apoptosis, leading to a potent inhibition of cell growth.[1]
Q4: Can this compound be used in p53-mutant or p53-null cancer cells?
A4: The primary mechanism of action for MDM2-p53 inhibitors and degraders relies on the activation of wild-type p53. Therefore, cancer cells with mutated or deleted p53 are typically highly resistant to these agents.[1] However, some studies suggest that MDM2 degradation can have p53-independent effects, and this is an active area of research.[9][10] It is crucial to verify the p53 status of your cell lines before initiating experiments.
Data Presentation
Table 1: In Vitro Potency and Selectivity of MDM2 Inhibitors and Degraders
| Compound | Type | Target | Binding Affinity (Ki) | Cellular Potency (IC50) | Selectivity (MDM2 vs. MDMX) | Reference |
| Nutlin-3a | Small Molecule Inhibitor | MDM2 | ~90 nM | Varies by cell line | >100-fold | [7] |
| MI-219 | Small Molecule Inhibitor | MDM2 | 5 nM | >100 µM (for MDMX) | >1,000-fold | [4] |
| This compound | PROTAC Degrader | MDM2 | Not Reported | Low nM in leukemia cell lines | High (inferred from warhead) | [1] |
| MD-224 | PROTAC Degrader | MDM2 | Not Reported | 1.5 nM (RS4;11 cells) | High (inferred from warhead) | [1] |
Note: Specific Ki values for this compound's warhead against MDM2 and MDMX are not publicly available. The high selectivity is inferred from the properties of the parent small-molecule inhibitor classes.
Table 2: Cellular Degradation Efficiency of MDM2 PROTACs
| Compound | Cell Line | DC50 (Degradation) | Dmax (Max Degradation) | Time Point | Reference |
| MD-224 | RS4;11 | <1 nM | Not specified | 2 hours | [1] |
| A1874 | Not specified | 32 nM | Not specified | Not specified | [2] |
DC50 is the concentration required to induce 50% of the maximal protein degradation. Dmax is the maximum percentage of protein degradation achieved.[11]
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments to assess the efficacy and specificity of this compound, along with troubleshooting guidance for common issues.
Biochemical Assay: Fluorescence Polarization (FP) to Assess Binding
This assay measures the disruption of the MDM2-p53 interaction in a cell-free system.
Experimental Workflow
Detailed Methodology
-
Reagents:
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 1 mM DTT.
-
Recombinant human MDM2 protein (N-terminal domain, e.g., residues 1-125).
-
Fluorescently labeled p53 peptide (e.g., TAMRA-labeled peptide derived from p53 transactivation domain).
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well, low-volume, black plate, add the assay components. A typical final concentration would be 50 nM MDM2 protein and 10 nM fluorescent p53 peptide.[12]
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 530 nm excitation, 590 nm emission for TAMRA).[12]
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background signal (low dynamic range) | 1. Impure recombinant protein or peptide. 2. Non-specific binding to the plate. 3. Autofluorescence of the compound. | 1. Verify protein/peptide purity by SDS-PAGE/HPLC. 2. Use non-binding surface plates. Increase BSA or add a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer. 3. Pre-read the plate with the compound alone to check for interference. |
| No or weak signal | 1. Incorrect filter settings on the plate reader. 2. Inactive protein. 3. Degraded fluorescent peptide. | 1. Double-check excitation/emission wavelengths for your fluorophore. 2. Test protein activity with a known inhibitor (e.g., Nutlin-3a). 3. Check the peptide's expiration date and storage conditions. Run a fresh dilution. |
| Inconsistent readings between replicates | 1. Pipetting errors. 2. Air bubbles in wells. 3. Temperature fluctuations. | 1. Use calibrated pipettes and proper technique. 2. Centrifuge the plate briefly (e.g., 1 min at 1000 x g) before reading. 3. Allow all reagents and the plate to equilibrate to room temperature. |
Cellular Assay: Western Blot for MDM2 Degradation and p53 Accumulation
This is the most direct method to confirm the PROTAC activity of this compound in a cellular context.
Signaling Pathway
Detailed Methodology
-
Cell Culture and Treatment:
-
Seed p53 wild-type cells (e.g., RS4;11, MCF-7, or HCT116) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).[1]
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-MDM2, anti-p53 (e.g., DO-1 clone), anti-p21, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No MDM2 degradation observed | 1. Cell line has low E3 ligase expression. 2. "Hook effect" due to excessively high this compound concentration. 3. This compound is inactive or degraded. 4. Insufficient treatment time. | 1. Confirm expression of Cereblon (or the relevant E3 ligase) in your cell line by Western blot. 2. Perform a wider dose-response, including lower nanomolar and picomolar concentrations. 3. Use fresh compound from a reputable source. 4. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to find the optimal degradation time. |
| No p53 accumulation despite MDM2 degradation | 1. The p53 status of the cell line is not wild-type. 2. The p53 protein is being degraded by another mechanism. 3. The antibody for p53 is not working. | 1. Sequence the TP53 gene in your cells or use a positive control for p53 activation (e.g., treatment with doxorubicin). 2. This is less common but possible. Investigate other p53 regulatory pathways. 3. Test the antibody on a positive control lysate (e.g., cells treated with a DNA damaging agent). |
| MDM2 levels increase after treatment | This is the expected result for a non-degrader MDM2 inhibitor (like Nutlin-3a), as p53 activation transcriptionally upregulates MDM2. If seen with a PROTAC, it indicates failure of the degradation machinery. | This points to a failure in the PROTAC mechanism (ternary complex formation or ubiquitination). See "No MDM2 degradation" troubleshooting. Ensure you are using a PROTAC and not a small-molecule inhibitor.[8] |
Cellular Assay: Co-Immunoprecipitation (Co-IP) to Confirm Disruption of MDM2-p53 Interaction
While this compound's primary mechanism is degradation, confirming the disruption of the MDM2-p53 interaction is a valuable secondary validation.
Detailed Methodology
-
Cell Treatment and Lysis:
-
Treat cells (e.g., HCT116) with this compound, a positive control inhibitor (e.g., Nutlin-3a), and a vehicle control for 4-6 hours. To observe the interaction before degradation is complete, shorter time points are often better.
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40).
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate 500-1000 µg of cleared lysate with an antibody against MDM2 or p53 overnight at 4°C. An isotype-matched IgG should be used as a negative control.
-
Add Protein A/G beads to capture the antibody-protein complexes (2-4 hours at 4°C).
-
-
Washing and Elution:
-
Wash the beads 3-5 times with cold lysis buffer to remove non-specific binders.[13]
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
-
Western Blot Analysis:
-
Run the eluates on an SDS-PAGE gel and perform a Western blot.
-
If you immunoprecipitated with an anti-MDM2 antibody, probe the blot with an anti-p53 antibody to see how much p53 was pulled down.
-
As a control, probe a separate blot with the anti-MDM2 antibody to confirm successful immunoprecipitation.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background/non-specific bands | 1. Insufficient washing. 2. Lysis buffer is not stringent enough. 3. Too much antibody used for IP. | 1. Increase the number and duration of wash steps.[13] 2. Increase the salt (e.g., up to 300 mM NaCl) or detergent concentration in the wash buffer. 3. Titrate the amount of IP antibody to find the optimal concentration. |
| Target protein not detected in pulldown | 1. The interaction is weak or transient. 2. The antibody epitope is masked by the protein-protein interaction. 3. The lysis buffer is too harsh and disrupted the interaction. | 1. Consider cross-linking proteins before lysis. 2. Try immunoprecipitating with an antibody against the other binding partner. 3. Reduce the detergent concentration in the lysis buffer. |
| Heavy/light chains from IP antibody obscure bands | The secondary antibody used for the Western blot detects the antibody used for the IP. | Use a conformation-specific secondary antibody that only recognizes native primary antibody, or use primary antibodies raised in different species for the IP and the Western blot. |
This technical support center provides a starting point for utilizing this compound. Successful experimentation often requires optimization of these protocols for your specific cell lines and experimental conditions.
References
- 1. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. MDM2, MDMX and p53 in oncogenesis and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifesensors.com [lifesensors.com]
- 12. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Head-to-Head Battle for p53 Reactivation: MD-222 vs. Nutlin-3a
In the ongoing effort to develop targeted cancer therapies, the reactivation of the tumor suppressor protein p53 stands as a cornerstone strategy. Two prominent molecules at the forefront of this approach are MD-222 and Nutlin-3a, both of which target the p53-MDM2 interaction. While both compounds aim to liberate p53 from its negative regulator, MDM2, they employ distinct mechanisms, leading to significant differences in their efficacy and cellular effects. This guide provides a comprehensive comparison of this compound and Nutlin-3a, supported by experimental data, to inform researchers and drug development professionals.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between Nutlin-3a and this compound lies in their mechanism of action. Nutlin-3a is a small molecule inhibitor that competitively binds to the p53-binding pocket of MDM2, thereby preventing the interaction between the two proteins. This leads to the stabilization and accumulation of p53, allowing it to initiate downstream signaling pathways that promote cell cycle arrest and apoptosis.
In contrast, this compound is a Proteolysis Targeting Chimera (PROTAC). This bifunctional molecule consists of a ligand that binds to MDM2 and another ligand that recruits a cellular E3 ubiquitin ligase. By bringing MDM2 into close proximity with the E3 ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of the MDM2 protein itself. This removal of MDM2 leads to a robust and sustained activation of p53.
Comparative Efficacy: Potency and Cellular Effects
Experimental data indicates that this compound exhibits significantly higher potency compared to Nutlin-3a in various cancer cell lines, particularly in leukemia. As a PROTAC, this compound can act catalytically, with a single molecule capable of inducing the degradation of multiple MDM2 proteins, leading to a more profound and sustained p53 activation at much lower concentrations.
Reports have shown that this compound can induce the degradation of MDM2 and accumulation of p53 in leukemia cells at concentrations as low as 1 nM[1]. In contrast, Nutlin-3a typically requires micromolar concentrations to achieve similar levels of p53 activation and subsequent cellular effects.
| Cell Line | Compound | IC50 (Cell Viability) | Reference |
| RS4;11 (Leukemia) | This compound | Significantly more potent than MDM2 inhibitors | [2] |
| Various Leukemia Lines | Nutlin-3a | 4.7 ± 1.5 µM (B-CLL cells) | [3] |
| Various Cancer Lines | Nutlin-3a | Generally in the low micromolar range | [4][5] |
The enhanced potency of this compound translates to more robust induction of apoptosis and cell cycle arrest in cancer cells harboring wild-type p53.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the efficacy of MDM2-targeting compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Nutlin-3a for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Nutlin-3a for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for MDM2 and p53
This technique is used to detect the levels of specific proteins in cell lysates.
-
Cell Lysis: Treat cells with this compound or Nutlin-3a, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and Nutlin-3a are valuable tools for reactivating the p53 pathway in cancer cells. However, the PROTAC-mediated degradation mechanism of this compound offers a significant potency advantage over the inhibitory action of Nutlin-3a. This translates to more effective induction of MDM2 degradation, sustained p53 activation, and consequently, more potent anti-cancer effects at lower concentrations. The choice between these compounds for research or therapeutic development will depend on the specific context, including the cancer type, the desired duration of p53 activation, and potential off-target effects. The experimental protocols provided herein offer a standardized framework for the direct comparison of these and other emerging p53-MDM2 targeted therapies.
References
- 1. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activation of p53 by Nutlin-3a, an antagonist of MDM2, induces apoptosis and cellular senescence in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MD-222: An In-depth Analysis of a Potent MDM2 Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of MD-222 as a potent and selective MDM2 degrader. Through a comparative analysis with other MDM2-targeting molecules, including alternative degraders and inhibitors, this document outlines the superior efficacy of this compound in preclinical models. Detailed experimental data, protocols, and visual representations of the underlying molecular mechanisms are presented to support these findings.
Introduction to MDM2 Degradation
The E3 ubiquitin ligase MDM2 is a critical negative regulator of the p53 tumor suppressor. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53, thereby abrogating its tumor-suppressive functions.[1] While small-molecule inhibitors have been developed to disrupt the MDM2-p53 interaction, a newer and more effective strategy is the targeted degradation of the MDM2 protein itself. This is achieved using Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit an E3 ligase to the target protein, leading to its ubiquitination and degradation.[2]
This compound is a first-in-class, highly potent PROTAC that recruits the Cereblon (CRBN) E3 ligase to MDM2, inducing its rapid and efficient degradation.[2][3] This leads to the stabilization and activation of p53, triggering downstream pathways that inhibit cancer cell growth and induce apoptosis.[3]
Comparative Performance Analysis
The efficacy of this compound has been benchmarked against other MDM2-targeting compounds, including the closely related PROTAC degrader MD-224 and the MDM2 inhibitor MI-1061. The following tables summarize the key quantitative data from various in vitro studies.
| Compound | Target | Mechanism of Action | Recruited E3 Ligase |
| This compound | MDM2 | PROTAC Degrader | Cereblon (CRBN) |
| MD-224 | MDM2 | PROTAC Degrader | Cereblon (CRBN) |
| MI-1061 | MDM2-p53 Interaction | Small Molecule Inhibitor | N/A |
| A1874 | BRD4 | PROTAC Degrader | MDM2 |
| WB214 | MDM2/GSPT1 | Molecular Glue Degrader | Cereblon (CRBN) |
| VHL-based PROTACs | MDM2 | PROTAC Degrader | von Hippel-Lindau (VHL) |
| Homo-PROTACs | MDM2 | PROTAC Degrader | MDM2 (self-degradation) |
Table 1: Overview of Compared MDM2-Targeting Molecules. This table provides a summary of the mechanisms of action for this compound and its comparators.
| Compound | Cell Line | IC50 (nM) | Assay Duration |
| This compound | RS4;11 | 5.5[3] | 4 days |
| MD-224 | RS4;11 | 1.5[4][5] | Not Specified |
| MV4;11 | 4.4[4] | Not Specified | |
| MOLM-13 | 33.1[4] | Not Specified | |
| MI-1061 | SJSA-1 | 100[6] | Not Specified |
| RS4;11 | >1000[4] | Not Specified | |
| MV4;11 | 250[4] | Not Specified | |
| A1874 (BRD4 degrader) | HCT116 | Not Specified for MDM2 | Not Specified |
| WB214 | RS4;11 | Potent Inhibition | Not Specified |
Table 2: Comparative Cell Viability (IC50) Data. This table highlights the superior potency of this compound and MD-224 in inhibiting the growth of cancer cell lines with wild-type p53 compared to the MDM2 inhibitor MI-1061.
| Compound | Target | Cell Line | DC50 (nM) | Time Point |
| This compound | MDM2 | RS4;11 | < 30[3] | 1-2 hours |
| MD-224 | MDM2 | Leukemia cells | < 1[4] | 2 hours |
| A1874 | BRD4 | HCT116 | 32[7][8][9][10] | 24 hours |
Table 3: Comparative Degradation Potency (DC50) Data. This table showcases the high efficiency of this compound and MD-224 in inducing the degradation of their target proteins at nanomolar concentrations.
Experimental Validation of this compound
The validation of this compound as a potent and specific MDM2 degrader relies on a series of key experiments that demonstrate its mechanism of action and cellular effects.
Signaling Pathway and Mechanism of Action
This compound functions by forming a ternary complex between MDM2 and the Cereblon E3 ubiquitin ligase. This proximity induces the poly-ubiquitination of MDM2, marking it for degradation by the proteasome. The subsequent reduction in MDM2 levels leads to the accumulation and activation of p53, which can then transactivate its target genes to induce cell cycle arrest and apoptosis.
References
- 1. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. A1874 - Ace Therapeutics [acetherapeutics.com]
MD-222 in Focus: A Comparative Guide to MDM2-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of the E3 ubiquitin ligase MDM2, a critical negative regulator of the p53 tumor suppressor, has emerged as a promising therapeutic strategy in oncology. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of MDM2 are at the forefront of this approach. This guide provides a detailed comparison of MD-222 with other notable MDM2-targeting PROTACs, supported by experimental data to inform research and development decisions.
Overview of MDM2-Targeting PROTACs
MDM2-targeting PROTACs are heterobifunctional molecules designed to bring MDM2 into proximity with an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of MDM2. This restores p53 function, inducing cell cycle arrest and apoptosis in cancer cells with wild-type p53. This compound is a first-in-class, highly potent PROTAC that recruits the Cereblon (CRBN) E3 ligase to degrade MDM2.[1] This guide will compare this compound primarily with its close analog, MD-224, and discuss other MDM2-related PROTACs to provide a broader context.
Comparative Performance of MDM2 PROTACs
The efficacy of MDM2 PROTACs is evaluated based on their ability to induce MDM2 degradation, activate the p53 pathway, and inhibit cancer cell growth. The following tables summarize the quantitative data for this compound and its key comparator, MD-224, as well as the MDM2 inhibitor MI-1061, which serves as a control.
| Compound | Target | E3 Ligase Ligand | Linker |
| This compound | MDM2 | Lenalidomide (Cereblon) | Flexible |
| MD-224 | MDM2 | Lenalidomide (Cereblon) | Rigidified (alkyne) |
| MI-1061 | MDM2 (Inhibitor) | N/A | N/A |
Table 1: Structural and Mechanistic Overview of Compared Molecules.
In Vitro Performance
The following tables summarize the in vitro performance of this compound, MD-224, and MI-1061 in human leukemia cell lines.
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| This compound | RS4;11 | 5.5 | [2] |
| MD-224 | RS4;11 | 1.5 | [3][4][5] |
| MI-1061 | RS4;11 | >10,000 | [3] |
Table 2: Cell Growth Inhibition in RS4;11 (p53 wild-type) Leukemia Cells. Data represents the concentration required to inhibit cell growth by 50% after a 4-day treatment.
| Compound | Cell Line | MDM2 Degradation | p53 Accumulation | Time Point |
| This compound | RS4;11 | Effective at 1-30 nM | Dose-dependent increase | 1-2 hours |
| MD-224 | RS4;11 | Effective at <1 nM | Dose-dependent increase | 2 hours |
| MI-1061 | RS4;11 | Accumulation | Accumulation | 2 hours |
Table 3: MDM2 Degradation and p53 Activation in RS4;11 Cells. [2][3][5] The effect of the compounds on protein levels was assessed by Western blotting.
| Compound | Cell Line | IC₅₀ (nM) |
| MD-224 | MV4;11 | 4.4 |
| MD-224 | MOLM-13 | 33.1 |
| MD-224 | EOL-1 | 10.3 |
| MI-1061 | MV4;11 | >10,000 |
| MI-1061 | MOLM-13 | >10,000 |
| MI-1061 | EOL-1 | >10,000 |
Table 4: Cell Growth Inhibition Activity of MD-224 and MI-1061 in a Panel of Human Acute Leukemia Cell Lines with Wild-Type p53. [3]
In Vivo Performance
In vivo studies using xenograft models are crucial for evaluating the therapeutic potential of PROTACs.
| Compound | Dose and Schedule | Tumor Model | Outcome | Reference |
| MD-224 | 25 mg/kg, IV, daily, 5 days/week for 2 weeks | RS4;11 Xenograft | Complete and durable tumor regression | [3] |
| MD-224 | 50 mg/kg, IV, every other day for 3 weeks | RS4;11 Xenograft | Complete tumor regression | [3] |
| MI-1061 | 100 mg/kg, oral, daily | RS4;11 Xenograft | Tumor growth inhibition | [3] |
Table 5: In Vivo Antitumor Activity in the RS4;11 Xenograft Model.
Other MDM2-Targeting PROTACs
While direct quantitative comparisons with this compound are limited, other PROTACs have been developed to target MDM2, often with different mechanisms or E3 ligases.
-
A1874: This PROTAC uses a nutlin-based ligand to recruit MDM2 as the E3 ligase to degrade the BET protein BRD4.[6][7][8][9][10] This dual-action mechanism, degrading BRD4 while also stabilizing p53 by occupying MDM2, has shown synergistic anti-proliferative effects in cancer cells with wild-type p53.[6]
-
WB214 and TW-32: These are earlier examples of CRBN-based MDM2 degraders. However, they have been reported to have challenging physicochemical properties and limited degradation activity compared to later generation compounds like this compound and MD-224.[1]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental setups, the following diagrams illustrate the MDM2-p53 signaling pathway and a typical experimental workflow for evaluating MDM2 PROTACs.
Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the evaluation of MDM2 PROTACs.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings.
Western Blotting for MDM2 and p53
-
Cell Lysis: Leukemia cells (e.g., RS4;11) are treated with varying concentrations of PROTACs or controls for the specified duration (e.g., 2 hours). Cells are then harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies overnight at 4°C. The following antibodies are commonly used:
-
MDM2: Mouse anti-MDM2 (e.g., Santa Cruz Biotechnology, sc-5304, 1:200 dilution)
-
p53: Mouse anti-p53 (e.g., Santa Cruz Biotechnology, DO-1, 1:1000 dilution)
-
Loading Control: Mouse anti-GAPDH or anti-β-actin (e.g., 1:5000 dilution)
-
-
Detection: After washing, membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, 1:5000 dilution) for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (WST-8)
-
Cell Seeding: Leukemia cells (e.g., RS4;11) are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: Cells are treated with a serial dilution of the PROTACs or control compounds and incubated for 4 days at 37°C in a 5% CO₂ incubator.
-
WST-8 Reagent Addition: 10 µL of WST-8 reagent is added to each well.
-
Incubation and Measurement: The plate is incubated for 2-4 hours at 37°C. The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The IC₅₀ values are calculated from the dose-response curves.
In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.
-
Cell Inoculation: RS4;11 cells (e.g., 5 x 10⁶ cells per mouse) are injected subcutaneously or intravenously.
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups. PROTACs are administered via the specified route (e.g., intravenous or oral) and schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Pharmacodynamic Studies: At the end of the study, tumors can be excised for Western blot analysis to confirm target engagement and degradation in vivo.
Conclusion
This compound and its analog MD-224 are highly potent and effective degraders of MDM2, leading to robust p53 activation and significant anti-tumor activity in preclinical models of leukemia with wild-type p53. MD-224, with its rigidified linker, demonstrates slightly superior potency in some assays. The development of MDM2-targeting PROTACs represents a significant advancement over traditional MDM2 inhibitors by eliminating the target protein rather than merely blocking its interaction with p53. This approach has the potential to overcome the feedback loop that can limit the efficacy of inhibitors. Further research into the broader applicability of MDM2 degraders in various cancer types and the exploration of alternative E3 ligase recruiters will continue to shape the future of this promising therapeutic strategy.
References
- 1. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
- 2. amm-journal.org [amm-journal.org]
- 3. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Validating the In Vivo On-Target Effects of MD-222 and its Analogs: A Comparative Guide
In the landscape of targeted cancer therapy, the development of molecules that can effectively modulate the p53 tumor suppressor pathway holds significant promise. MD-222, a Proteolysis Targeting Chimera (PROTAC), has emerged as a novel therapeutic agent designed to induce the degradation of Mouse Double Minute 2 homolog (MDM2), a key negative regulator of p53. This guide provides a comparative analysis of the in vivo on-target effects of this compound's more potent analog, MD-224, alongside the well-characterized MDM2 inhibitor, Nutlin-3a, offering researchers a comprehensive overview of their mechanisms and experimental validation.
Comparative Analysis of In Vivo On-Target Effects
The following table summarizes the key in vivo performance metrics of the MDM2-targeting compounds, drawing from studies in human leukemia xenograft models. This data facilitates a direct comparison of their ability to degrade or inhibit MDM2 and subsequently activate the p53 pathway in a living organism.
| Parameter | MD-224 (PROTAC Degrader) | Nutlin-3a (MDM2 Inhibitor) | MI-1061 (MDM2 Inhibitor) |
| Mechanism of Action | Induces proteasomal degradation of MDM2 | Inhibits the MDM2-p53 interaction | Inhibits the MDM2-p53 interaction |
| Animal Model | RS4;11 xenograft (human B-cell precursor leukemia) | Various, including xenografts of solid tumors and leukemia | RS4;11 xenograft (human B-cell precursor leukemia) |
| Dosing Regimen | 25 mg/kg, daily, 5 days/week for 2 weeks; or 50 mg/kg, every other day for 3 weeks (intraperitoneal) | 25 mg/kg, every other day for 2 weeks (intraperitoneal) | 100 mg/kg, daily, 5 days/week for 3 weeks (oral) |
| On-Target Effects | Complete and durable tumor regression.[1][2][3][4] Induces MDM2 degradation and p53 activation in xenograft tissue.[1] | Induces p53-dependent cell cycle arrest and apoptosis in vivo. | Induces accumulation of both MDM2 and p53 proteins. |
| Potency | Effective at low nanomolar concentrations in vitro and shows high in vivo efficacy.[1][2][3][4] | Effective at micromolar concentrations in vitro. | Less potent than MD-224 in inhibiting cell growth.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key in vivo experiments cited in this guide.
In Vivo Antitumor Efficacy Study in a Xenograft Model
Objective: To evaluate the in vivo antitumor activity of MDM2-targeting compounds.
Animal Model: Immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice) are used to establish xenograft tumors.
Cell Line: RS4;11 human B-cell precursor leukemia cells are commonly used due to their wild-type p53 status.
Procedure:
-
Cell Implantation: Approximately 5-10 million RS4;11 cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration:
-
MD-224: Administered intraperitoneally at doses of 25 mg/kg (daily, 5 days/week) or 50 mg/kg (every other day).[1]
-
Nutlin-3a: Administered intraperitoneally at a concentration of 25 mg/kg every other day.[5]
-
MI-1061: Administered orally at a dose of 100 mg/kg (daily, 5 days/week).[1]
-
Vehicle Control: A control group receives the vehicle solution (e.g., DMSO in PBS).
-
-
Data Collection: Tumor volumes and body weights are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, or at the end of the treatment period. Tumors are then excised for further analysis.
Pharmacodynamic Analysis of On-Target Effects in Tumor Tissue
Objective: To confirm the on-target mechanism of action of the compounds in vivo.
Procedure:
-
Tissue Collection: A cohort of tumor-bearing mice is treated with a single dose of the respective compounds. At various time points post-administration (e.g., 2, 8, 24 hours), tumors are harvested.
-
Western Blot Analysis: Tumor lysates are prepared and subjected to Western blotting to assess the protein levels of MDM2, p53, and downstream p53 targets like p21.
-
Immunohistochemistry (IHC): Tumor sections are stained with antibodies against MDM2 and p53 to visualize their expression and localization within the tumor tissue.
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from tumor samples to measure the mRNA levels of p53 target genes (e.g., CDKN1A (p21), PUMA).
Visualizing the Molecular Mechanisms and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of MDM2-p53 regulation and the experimental workflow for in vivo validation.
References
- 1. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of MD-224 as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Nutlin-3a induces KRAS mutant/p53 wild type lung cancer specific methuosis-like cell death that is dependent on GFPT2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of MDM2-Targeting PROTACs: MD-222 and its Analogs
A new class of targeted cancer therapeutics, Proteolysis Targeting Chimeras (PROTACs), has shown significant promise in preclinical studies. This guide provides a comparative overview of the pharmacokinetic profiles of the pioneering MDM2-targeting PROTAC, MD-222, and its more potent analogs, MD-224 and MD-265. The data presented herein, derived from key preclinical studies, offers researchers and drug development professionals a comprehensive look at the evolution of these molecules in terms of their in vivo behavior.
Introduction to MDM2-Targeting PROTACs
The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. In many cancers, overexpression of MDM2 leads to the degradation of p53, allowing cancer cells to evade apoptosis and proliferate uncontrollably. PROTACs are bifunctional molecules designed to hijack the cell's natural protein disposal system. They consist of a ligand that binds to the target protein (in this case, MDM2), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound was developed as a first-in-class PROTAC to induce the degradation of MDM2, thereby stabilizing p53 and reactivating its tumor-suppressive functions. Subsequent research led to the development of analogs, including MD-224 and MD-265, with improved potency and pharmacokinetic properties.
Comparative Pharmacokinetic Data
The following tables summarize the available in vitro and in vivo pharmacokinetic data for this compound, MD-224, and MD-265.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | RS4;11 | 5.5 | [1] |
| MD-224 | RS4;11 | 1.5 | [2] |
| MD-265 | RS4;11 | 0.7 | [3] |
| Table 1: In Vitro Cell Growth Inhibition (IC50) of this compound and its Analogs in the RS4;11 leukemia cell line. |
| Parameter | MD-265 (Mouse) | MD-265 (Rat) | MD-265 (Dog) |
| Dose (mg/kg, IV) | 1 | 1 | 0.5 |
| T1/2 (h) | 3.3 | 4.1 | 5.8 |
| AUC0–t (μg·h/mL) | 1.2 | 1.5 | 1.8 |
| Cl (mL/min/kg) | 13.9 | 11.1 | 4.6 |
| Vss (L/kg) | 2.1 | 2.3 | 1.3 |
| Table 2: Intravenous Pharmacokinetic Parameters of MD-265 in Various Species.[3] |
Signaling Pathway and Mechanism of Action
MDM2-targeting PROTACs like this compound and its analogs function by inducing the degradation of MDM2, which in turn stabilizes the p53 tumor suppressor protein. The following diagram illustrates this mechanism of action.
Figure 1: Mechanism of Action of MDM2-Targeting PROTACs.
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined through standard preclinical in vivo studies. Below is a generalized experimental protocol for such studies.
In Vivo Pharmacokinetic Study in Rodents
-
Animal Models: Male and female mice (e.g., CD-1 or BALB/c) or rats (e.g., Sprague-Dawley) are used. Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Drug Formulation and Administration: The PROTAC is formulated in a suitable vehicle (e.g., a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline). For intravenous (IV) administration, the formulation is injected as a bolus dose into the tail vein. For oral (PO) administration, the formulation is delivered by gavage.
-
Blood Sampling: At predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples are collected from the animals, typically via the retro-orbital sinus or a cannulated vein, into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the PROTAC in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters, including:
-
T1/2 (Half-life): The time required for the drug concentration to decrease by half.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
Cl (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vss (Volume of Distribution at Steady State): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
The following diagram outlines the typical workflow for a preclinical pharmacokinetic study.
Figure 2: Preclinical Pharmacokinetic Study Workflow.
Conclusion
The evolution from this compound to MD-265 demonstrates a clear progression in optimizing the pharmacokinetic properties of MDM2-targeting PROTACs. While comprehensive in vivo data for this compound and MD-224 remains limited in the public literature, the available information points towards a significant improvement in the in vivo profile of MD-265, characterized by a longer half-life and lower clearance across multiple species. This enhancement in pharmacokinetic properties, coupled with increased in vitro potency, underscores the potential of MD-265 as a promising candidate for further clinical development. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational understanding for researchers in the field of targeted protein degradation.
References
A Head-to-Head Comparison of MDM2 Inhibitors: The PROTAC Advantage of MD-222
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of MDM2-Targeting Compounds
The E3 ubiquitin ligase MDM2 is a critical negative regulator of the p53 tumor suppressor, making it a prime target in oncology. While numerous small-molecule inhibitors have been developed to disrupt the MDM2-p53 interaction, a new class of agents known as Proteolysis Targeting Chimeras (PROTACs) is emerging with a distinct mechanism of action. This guide provides a head-to-head comparison of the first-in-class MDM2 PROTAC degrader, MD-222, and its close analog MD-224, with other notable small-molecule MDM2 inhibitors.
Mechanism of Action: Inhibition vs. Degradation
Traditional MDM2 inhibitors, such as Nutlin-3a, Idasanutlin (RG7388), AMG-232, Siremadlin (HDM201), and Milademetan (RAIN-32), function by competitively binding to the p53-binding pocket of MDM2. This prevents the interaction between MDM2 and p53, leading to p53 stabilization, accumulation, and subsequent activation of downstream tumor-suppressive pathways, including cell cycle arrest and apoptosis.
In contrast, this compound and MD-224 are heterobifunctional molecules that link a ligand for MDM2 to a ligand for an E3 ligase, such as Cereblon.[1] This proximity induces the ubiquitination and subsequent proteasomal degradation of the MDM2 protein itself.[1] This degradation-based approach offers a key advantage: it eliminates the scaffold and enzymatic functions of MDM2, potentially leading to a more profound and sustained p53 activation compared to inhibition alone. A potential drawback of traditional MDM2 inhibitors is that the removal of the inhibitor can lead to rapid p53 degradation by the accumulated MDM2 protein.
dot
Caption: Mechanisms of MDM2-p53 pathway activation.
Comparative Performance Data
The following tables summarize key preclinical data for this compound/MD-224 and other prominent MDM2 inhibitors. It is important to note that the data for this compound/MD-224 and the other inhibitors are from separate studies and not from direct head-to-head comparisons in the same experiments, unless otherwise specified.
In Vitro Potency
| Compound | Mechanism | Cell Line | IC50 (nM) | Citation(s) |
| This compound | PROTAC Degrader | RS4;11 (ALL) | 5.5 | |
| MD-224 | PROTAC Degrader | RS4;11 (ALL) | 1.5 | [1][2][3][4] |
| Nutlin-3a | Small-Molecule Inhibitor | SJSA-1 (Osteosarcoma) | 90 | |
| Idasanutlin (RG7388) | Small-Molecule Inhibitor | MHM (Melanoma) | 6 | |
| AMG-232 | Small-Molecule Inhibitor | SJSA-1 (Osteosarcoma) | 9.1 | |
| Siremadlin (HDM201) | Small-Molecule Inhibitor | N/A | N/A | |
| Milademetan (RAIN-32) | Small-Molecule Inhibitor | N/A | N/A |
ALL: Acute Lymphoblastic Leukemia
In Vivo Efficacy
| Compound | Model | Dosing | Outcome | Citation(s) |
| MD-224 | RS4;11 Xenograft | 25 mg/kg, i.v., q.o.d. | Complete and durable tumor regression | [1][3][4][5] |
| MI-1061 (Non-degrading inhibitor) | RS4;11 Xenograft | 100 mg/kg, p.o., 5 days/week | Modest tumor growth inhibition (~50%) | [6] |
| Nutlin-3a | SJSA-1 Xenograft | N/A | Tumor growth inhibition | |
| Idasanutlin (RG7388) | SJSA-1 Xenograft | Lower doses than RG7112 | More effective than RG7112 | |
| AMG-232 | SJSA-1 Xenograft | ED50 = 9.1 mg/kg | Complete and durable regression | |
| Siremadlin (HDM201) | Patient-derived xenografts | N/A | Single-agent activity | |
| Milademetan (RAIN-32) | Xenograft models | N/A | Potent activity |
i.v.: intravenous; p.o.: oral; q.o.d.: every other day
The data clearly indicates the superior potency of the PROTAC degrader MD-224 in vitro and, most notably, in vivo, where it achieved complete tumor regression in a leukemia xenograft model.[1][3][4] This contrasts with the modest tumor growth inhibition observed with the non-degrading small-molecule inhibitor MI-1061 in the same model.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate MDM2 inhibitors.
MDM2 Degradation Assay (Western Blot)
dot
Caption: Western Blot workflow for MDM2 degradation.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., RS4;11) at a desired density and allow them to adhere overnight. Treat cells with various concentrations of the MDM2 inhibitor or degrader for the indicated time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT/XTT Assay)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours.
-
Reagent Incubation: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Protocol:
-
Cell Treatment: Treat cells with the compounds of interest for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
The emergence of PROTACs like this compound represents a paradigm shift in targeting the MDM2-p53 axis. By inducing the degradation of MDM2, these agents have demonstrated superior preclinical potency and in vivo efficacy compared to traditional small-molecule inhibitors. The ability of MD-224 to achieve complete and durable tumor regression in a xenograft model highlights the potential of this therapeutic strategy.[1][3][4] While further clinical investigations are necessary, the data presented in this guide strongly suggests that MDM2 degraders hold significant promise for the treatment of p53 wild-type cancers.
References
- 1. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - Discovery of MD-224 as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - American Chemical Society - Figshare [acs.figshare.com]
- 5. Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy: advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Therapeutic Window: A Comparative Analysis of MD-222 and BLU-222 in Oncology
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MDM2 PROTAC degrader, MD-222, and the selective CDK2 inhibitor, BLU-222. This report synthesizes preclinical and clinical data to evaluate the therapeutic potential and validate the therapeutic window of these two distinct oncology drug candidates.
The landscape of cancer therapy is continually evolving, with a focus on targeted treatments that offer enhanced efficacy and minimized toxicity. Within this paradigm, two investigational drugs, this compound and BLU-222, have emerged with distinct mechanisms of action. This compound is a first-in-class proteolysis targeting chimera (PROTAC) designed to degrade the murine double minute 2 (MDM2) oncoprotein.[1][2][3] In contrast, BLU-222 is a highly selective and potent oral inhibitor of cyclin-dependent kinase 2 (CDK2).[4][5] This guide provides a comprehensive comparison of their mechanisms, preclinical efficacy, and available clinical data to inform ongoing research and development in oncology.
Differentiating the Mechanisms of Action
This compound and BLU-222 target distinct pathways crucial for cancer cell proliferation and survival.
This compound: A PROTAC-Mediated Degradation of MDM2
This compound functions as a heterobifunctional molecule that hijacks the cell's natural protein disposal system.[1][6] It simultaneously binds to MDM2 and the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of MDM2.[2] The degradation of MDM2, a key negative regulator of the p53 tumor suppressor, results in the activation of wild-type p53, which in turn can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[1]
BLU-222: Selective Inhibition of CDK2
BLU-222 is an oral, potent, and highly selective inhibitor of CDK2, a key regulator of cell cycle progression, particularly at the G1/S transition.[4][5] In many cancers, aberrant cyclin E (CCNE1) amplification or overexpression leads to hyperactivation of CDK2, driving uncontrolled cell proliferation.[5][7] BLU-222 is designed to specifically target this vulnerability. By inhibiting CDK2, BLU-222 can also be effective in tumors that have developed resistance to CDK4/6 inhibitors.[5]
Preclinical Efficacy and Therapeutic Window
Both this compound and BLU-222 have demonstrated promising preclinical activity. The therapeutic window, a critical measure of a drug's safety and efficacy, is being established through in vitro and in vivo studies.
In Vitro Potency
| Compound | Target | Cell Line | IC50 | Reference |
| This compound | MDM2 Degradation | RS4;11 | 5.5 nM | [2] |
| BLU-222 | CDK2 Inhibition | OVCAR-3 (CCNE1-amplified) | Single-digit nM | [8] |
In Vivo Efficacy
MD-224, a highly potent analog of this compound, has been shown to achieve complete and durable tumor regression in a leukemia xenograft model (RS4;11) in mice at well-tolerated doses.[9][10] BLU-222 has demonstrated monotherapy tumor growth inhibition in preclinical models of CCNE1-amplified cancers.[5] In an OVCAR-3 xenograft model of CCNE1-amplified ovarian cancer, BLU-222 monotherapy at 30 and 100 mg/kg resulted in significant tumor growth inhibition.[11]
Clinical Development and Safety Profile
BLU-222 has progressed to Phase 1/2 clinical trials, providing initial insights into its safety and efficacy in humans. Information on the clinical development of this compound is less publicly available.
BLU-222 (VELA Clinical Trial - NCT05252416)
The VELA trial is a Phase 1/2 study evaluating BLU-222 as a monotherapy in patients with advanced solid tumors and in combination with other therapies for specific cancer types.[7][12][13]
-
Monotherapy Dose Escalation: In a cohort of 27 patients with various advanced solid tumors, BLU-222 was generally well-tolerated.[7] The most common treatment-related adverse events (AEs) were nausea, vomiting, anemia, diarrhea, and fatigue.[7]
-
Combination Therapy: In combination with ribociclib and fulvestrant for HR+/HER2- breast cancer, BLU-222 was well-tolerated with no dose-limiting toxicities reported at the tested dose levels.[14][15]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Western Blot Analysis for MDM2 Degradation (this compound)
-
Cell Culture and Treatment: Human leukemia cell lines (e.g., RS4;11) are cultured under standard conditions. Cells are treated with varying concentrations of this compound or a vehicle control for specified time points.
-
Protein Extraction: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry (BLU-222)
-
Cell Culture and Treatment: Cancer cell lines (e.g., OVCAR-3) are seeded and treated with BLU-222 or DMSO for a defined period (e.g., 24 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is quantified using cell cycle analysis software.
Conclusion
This compound and BLU-222 represent two promising, yet distinct, approaches to targeted cancer therapy. This compound's PROTAC-mediated degradation of MDM2 offers a novel strategy to reactivate the p53 tumor suppressor pathway. BLU-222's selective inhibition of CDK2 addresses a key driver of cell cycle dysregulation in a range of solid tumors. The preclinical data for both compounds are encouraging, and the initial clinical data for BLU-222 suggest a manageable safety profile. Further investigation into the therapeutic window of this compound through in vivo toxicology studies and eventually clinical trials will be critical to fully assess its potential. For BLU-222, ongoing clinical studies will continue to define its therapeutic index and optimal use in combination therapies. The comparative data presented in this guide underscore the importance of understanding the specific molecular drivers of a patient's cancer to select the most appropriate targeted therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Discovery of BLU-222: An oral, potent, and highly selective inhibitor of CDK2 for the treatment of solid tumors comprising HR+/HER2-negative breast cancer and CCNE1-aberrant cancers - American Chemical Society [acs.digitellinc.com]
- 6. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BLU-222, an oral, potent, and selective CDK2 inhibitor, in patients with advanced solid tumors: Phase 1 monotherapy dose escalation. - ASCO [asco.org]
- 8. blueprintmedinfo.com [blueprintmedinfo.com]
- 9. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 12. ascopubs.org [ascopubs.org]
- 13. (VELA) Study of BLU-222 in Advanced Solid Tumors [clin.larvol.com]
- 14. Blueprint Medicines to Present the First Promising and Most Advanced Clinical Data for a CDK2 Inhibitor in Combination with an Approved CDK4/6 Inhibitor in HR+/HER2- Breast Cancer at the 2024 ASCO Annual Meeting [prnewswire.com]
- 15. Blueprint Medicines to Present Leading Clinical Data on CDK2 and CDK4/6 Inhibitor Combo for HR+/HER2- Breast Cancer at 2024 ASCO [synapse.patsnap.com]
Independent Verification of MD-222's Anti-Tumor Activity: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of MD-222, a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of the E3 ubiquitin ligase MDM2, against other MDM2 inhibitors. By inducing the degradation of MDM2, this compound reactivates the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the independent verification and further investigation of this compound's therapeutic potential.
I. Comparative Anti-Tumor Activity of this compound and Other MDM2 Inhibitors
The following tables summarize the in vitro and in vivo anti-tumor activity of this compound and its closely related, more potent analog MD-224, in comparison to the MDM2 small molecule inhibitor MI-1061.
Table 1: In Vitro Cell Growth Inhibition (IC50, nM) in Human Leukemia Cell Lines
| Cell Line | p53 Status | This compound | MD-224 | MI-1061 |
| RS4;11 (ALL) | Wild-type | 5.5 | 1.5 | >1000 |
| MV4;11 (AML) | Wild-type | - | 4.4 | >1000 |
| MOLM-13 (AML) | Wild-type | 11.7 | 7.3 | 76.8 |
| RS4;11/IRMI-2 (ALL) | Mutated | No effect | >10,000 | >10,000 |
| MDA-MB-231 (Breast) | Mutated | No effect | - | - |
| MDA-MB-468 (Breast) | Mutated | No effect | - | - |
Data compiled from multiple sources.[3][4]
Table 2: In Vivo Anti-Tumor Efficacy in RS4;11 Xenograft Model
| Treatment | Dose & Schedule | Tumor Growth Inhibition | Observations |
| MD-224 | 25 mg/kg, weekly, IV | Strong | Retarded tumor growth more effectively than MI-1061. |
| MD-224 | 10 mg/kg, 3x/week, IV | Similar to MI-1061 | - |
| MD-224 | 25 mg/kg, 3x/week, IV | ~50% tumor regression | - |
| MD-224 | 25 mg/kg, daily (5 days/week for 2 weeks), IV | Complete tumor regression | Well-tolerated. |
| MD-224 | 50 mg/kg, every other day for 3 weeks, IV | Complete tumor regression | Well-tolerated. |
| MI-1061 | 100 mg/kg, 5 days/week, oral | Retarded tumor growth | Well-tolerated. |
Data for MD-224, a more potent analog of this compound, is presented here to demonstrate the potential of this class of MDM2 degraders in vivo.[3][4]
II. Mechanism of Action: MDM2 Degradation and p53 Activation
This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to MDM2, leading to the ubiquitination and subsequent proteasomal degradation of MDM2. This degradation releases p53 from its negative regulator, resulting in the accumulation of p53 and the transcriptional activation of its target genes, which are involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., PUMA).[1][2]
At concentrations as low as 1 nM, this compound has been shown to induce the degradation of MDM2 protein and the accumulation of p53 in p53 wild-type human leukemia cells.[2] Studies have demonstrated that this compound is more than 10 times more potent than the MDM2 inhibitor MI-1061 in inducing the transcriptional upregulation of p53 target genes.[3]
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-tumor activity.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Seed cancer cells (e.g., RS4;11, MV4;11) in 96-well plates at a density of 1 x 10^5 cells/mL in a final volume of 100 µL/well.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and comparator compounds (e.g., MI-1061) in the appropriate cell culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plates and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a dose-response curve fitting software.[5][6]
Western Blot Analysis for MDM2 and p53
Objective: To assess the effect of this compound on the protein levels of MDM2 and p53.
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or comparator compounds for the desired time points (e.g., 2, 4, 6, 24 hours).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-20% gradient gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Specific antibody details and dilutions should be optimized as per the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.[7][8]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
Protocol:
-
Seed cells in 6-well plates and treat with this compound or comparator compounds for a specified duration (e.g., 24, 48 hours).
-
Collect both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[5][9][10]
IV. Visualizations
Signaling Pathway of this compound Action
Caption: this compound mediates the degradation of MDM2, leading to p53 activation and downstream anti-tumor effects.
Experimental Workflow for In Vitro Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDM2 interaction with nuclear corepressor KAP1 contributes to p53 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Apoptosis Protocols | Thermo Fisher Scientific - FR [thermofisher.com]
Safety Operating Guide
Essential Safety and Handling Guide for MD-222, a Potent PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of the potent PROTAC degrader, MD-222.
This document provides critical safety and logistical information for the handling of this compound, a first-in-class, highly potent proteolysis targeting chimera (PROTAC) degrader of Mouse Double Minute 2 homolog (MDM2).[1][2] Given its cytotoxic potential and high potency, stringent adherence to the following protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Quantitative Data
This compound is a potent compound designed to induce the degradation of the MDM2 protein, a key negative regulator of the p53 tumor suppressor.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from a structurally similar compound, "PROTAC MDM2 Degrader-2," indicates that it should be handled as a hazardous substance.[3] The primary risks associated with this compound and similar potent compounds include acute oral toxicity and high aquatic toxicity with long-lasting effects.[3]
| Property | Data | Source |
| GHS Classification | Acute toxicity, Oral (Category 4) | [3] |
| Acute aquatic toxicity (Category 1) | [3] | |
| Chronic aquatic toxicity (Category 1) | [3] | |
| Molecular Formula | C₄₈H₄₇Cl₂FN₆O₆ | |
| Molecular Weight | 893.83 g/mol | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C (powder) or -80°C (in solvent) | [1][3] |
Personal Protective Equipment (PPE) and Engineering Controls
Due to the potent nature of this compound, a multi-layered approach to PPE and engineering controls is essential to minimize exposure.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound powder and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of aerosols.
-
Containment: For procedures with a higher risk of aerosol generation, such as sonication or vortexing, consider using a glove box or other containment enclosure.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves at all times when handling the compound or contaminated surfaces. Change gloves immediately if contaminated.[4]
-
Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and aerosols.[5][6]
-
Lab Coat: A dedicated lab coat, preferably a disposable or barrier coat, must be worn and buttoned completely.[6]
-
Respiratory Protection: For operations outside of a fume hood or in case of a spill, a NIOSH-approved respirator with appropriate cartridges is required.
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a designated, secure location at the recommended temperature (-20°C for powder, -80°C for solutions in solvent).[1][3]
Solution Preparation:
-
Don all required PPE before entering the designated handling area.
-
Perform all operations within a chemical fume hood.
-
Carefully weigh the required amount of this compound powder.
-
Slowly add the solvent (e.g., DMSO) to the powder to avoid aerosolization.
-
Ensure the compound is fully dissolved before use.
Handling:
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Wash hands thoroughly after handling, even if gloves were worn.[3]
Spill Management:
-
Small Spills (in a fume hood):
-
Decontaminate the area with an appropriate solvent (e.g., 70% ethanol).
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material in a sealed, labeled hazardous waste container.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety office.
-
Restrict access to the area until it has been decontaminated by trained personnel.
-
Disposal:
-
All waste contaminated with this compound, including empty containers, used PPE, and absorbent materials, must be disposed of as hazardous chemical waste.[7]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[7] Do not dispose of this compound down the drain or in general waste.[7]
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC MDM2 Degrader-2|2249944-99-6|MSDS [dcchemicals.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. uah.edu [uah.edu]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. easyrxcycle.com [easyrxcycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
